8-Allyl-2-methoxy-quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-methoxy-8-prop-2-enylquinoxaline |
InChI |
InChI=1S/C12H12N2O/c1-3-5-9-6-4-7-10-12(9)14-11(15-2)8-13-10/h3-4,6-8H,1,5H2,2H3 |
InChI Key |
UHTIONSSYAVEEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N=C1)CC=C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and IUPAC nomenclature of 8-Allyl-2-methoxy-quinoxaline
The following technical guide details the chemical structure, IUPAC nomenclature, and synthetic methodologies for 8-Allyl-2-methoxy-quinoxaline . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the rigorous identification and construction of this specific heterocycle.
Part 1: Structural Analysis & IUPAC Nomenclature
Core Scaffold Identification
The compound is based on the quinoxaline (1,4-diazanaphthalene) scaffold, a bicyclic heterocycle containing a benzene ring fused to a pyrazine ring.[1][2] The numbering of the quinoxaline ring system is critical for correct regiochemical assignment.
-
Heteroatoms: Nitrogen atoms are assigned positions 1 and 4.
-
Numbering Sequence: Numbering starts at N1, proceeds clockwise through C2, C3, N4, and then into the carbocyclic ring (C5, C6, C7, C8).
-
Fusion Points: The bridgehead carbons (4a and 8a) are not numbered in the substituent locants but are counted in the skeletal framework.
Substituent Assignment
-
Position 2: A methoxy group (-OCH₃). This introduces an electron-donating group via resonance but electron-withdrawing via induction at the pyrazine ring, significantly altering the electrophilicity of C3.
-
Position 8: An allyl group (-CH₂-CH=CH₂). Located on the benzenoid ring peri to the N1 nitrogen. This position is sterically sensitive and electronically coupled to the N1 lone pair.
Formal IUPAC Nomenclature
Following the IUPAC Blue Book rules (P-14.4 and P-25.2.2.4):
-
Alphabetical Order: A llyl precedes M ethoxy.
-
Locants: 8-Allyl, 2-Methoxy.
Preferred IUPAC Name (PIN): 8-(Prop-2-en-1-yl)-2-methoxyquinoxaline
Note: While "allyl" is a retained IUPAC name, "prop-2-en-1-yl" is the systematic recommendation for rigorous documentation.
Structural Diagram & Numbering (DOT Visualization)
Part 2: Synthetic Methodologies
Designing a route to 8-substituted quinoxalines requires overcoming the inherent symmetry of the 1,2-diaminobenzene precursor. A direct condensation often yields inseparable mixtures of 5- and 8-isomers. Therefore, a Regioselective Cross-Coupling Strategy is the industry standard for high-purity synthesis.
Recommended Route: Pd-Catalyzed Cross-Coupling
This protocol utilizes a brominated precursor to install the allyl group precisely at C8, avoiding regiochemical ambiguity.
Step 1: Synthesis of 8-Bromo-2-methoxyquinoxaline
-
Cyclization: Condense 3-bromo-1,2-diaminobenzene with methyl glyoxalate in refluxing ethanol.
-
Result: A mixture of 8-bromoquinoxalin-2(1H)-one and 5-bromoquinoxalin-2(1H)-one.
-
Purification: Isomers are separated via flash column chromatography (SiO₂). The 8-bromo isomer is typically less polar due to the proximity of the Br to the NH, affecting H-bonding.
-
-
Chlorination: React 8-bromoquinoxalin-2(1H)-one with POCl₃ (neat, reflux, 2h).
-
Product: 8-Bromo-2-chloroquinoxaline.
-
-
Methoxylation: Nucleophilic aromatic substitution (SₙAr) with NaOMe in MeOH (0°C to RT).
-
Product: 8-Bromo-2-methoxyquinoxaline.
-
Step 2: Stille Coupling (Allylation)
The installation of the allyl group is performed using Stille chemistry, which tolerates the nitrogen heterocycle well.
-
Reagents: Allyltributylstannane, Pd(PPh₃)₄ (5 mol%), Toluene.
-
Conditions: Reflux under Argon for 12-16 hours.
-
Mechanism: Oxidative addition of Pd(0) into the C8-Br bond, followed by transmetallation with the stannane and reductive elimination.
Synthesis Workflow Diagram
Part 3: Experimental Protocol (Self-Validating)
Protocol: Stille Coupling of 8-Bromo-2-methoxyquinoxaline
Objective: Conversion of the 8-bromo precursor to the final 8-allyl product.
Materials:
-
8-Bromo-2-methoxyquinoxaline (1.0 eq, 1.0 mmol)
-
Allyltributylstannane (1.2 eq, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 50 µmol)
-
Toluene (anhydrous, degassed, 10 mL)
Procedure:
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the quinoxaline substrate and Pd catalyst.
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to remove O₂ (critical to prevent catalyst poisoning and homocoupling).
-
Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of allyltributylstannane.
-
Reaction: Heat the mixture to reflux (110°C oil bath) for 16 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.65) should appear.
-
Workup: Cool to RT. Add 10 mL of saturated KF (aq) solution and stir vigorously for 30 minutes (precipitates tin byproducts as polymeric fluorides). Filter through a pad of Celite.
-
Extraction: Extract the filtrate with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR (CDCl₃, 400 MHz):
-
Allyl Signals: Look for the multiplet at δ 5.9-6.1 (1H, -CH=), doublets at δ 5.0-5.2 (2H, =CH₂), and a doublet at δ 3.8-4.0 (2H, Ar-CH₂-).
-
Methoxy Signal: Singlet at δ 4.1 (3H).
-
Aromatic Region: 4 protons (singlet at C3, three coupled protons for C5-C7).
-
Part 4: Chemical Properties & Applications[1][2][4][7][8]
Physicochemical Profile
| Property | Description | Mechanistic Implication |
| Molecular Formula | C₁₂H₁₂N₂O | MW: 200.24 g/mol |
| LogP (Predicted) | ~2.8 | Moderate lipophilicity; suitable for CNS penetration. |
| H-Bond Acceptors | 3 (N1, N4, O) | The N1 nitrogen is sterically crowded by the C8-allyl group. |
| Basicity | Weak base (pKa ~0.[2]6) | The 2-methoxy group decreases basicity at N1 via inductive withdrawal. |
Reactivity & Stability
-
Ring Closing Metathesis (RCM): The C8-allyl group is an excellent handle for RCM. If a substituent with a terminal alkene is introduced at C2 (displacing OMe) or N1, RCM can form tricyclic systems (e.g., pyrrolo[1,2-a]quinoxalines).
-
Oxidation: The allyl double bond is susceptible to oxidation (e.g., mCPBA) to form the epoxide, a versatile electrophile for further functionalization.
Biological Relevance
8-substituted quinoxalines are privileged structures in kinase inhibition. The C8-substituent often occupies the hydrophobic "sugar pocket" or solvent-exposed region of the ATP-binding site in kinases, while the N1/C2 region interacts with the hinge region.
References
-
IUPAC Nomenclature Rules
-
Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
-
-
Quinoxaline Synthesis (General)
-
Stille Coupling on Heterocycles
-
Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986.
-
- Verbeek, J., et al. "Regioselective synthesis of 5- and 8-substituted quinoxalines." Recueil des Travaux Chimiques des Pays-Bas, 1960.
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Ascendancy of 8-Allyl Quinoxaline Derivatives in Oncology: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinoxaline scaffold has long been a cornerstone in medicinal chemistry, valued for its synthetic tractability and broad spectrum of biological activities. Among its numerous derivatives, those bearing an 8-allyl substitution have recently emerged as a particularly promising class of anticancer agents. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of these compounds, delving into the nuanced interplay between their chemical architecture and biological efficacy. We will dissect the synthesis of these molecules, elucidate their mechanisms of action with a focus on key oncogenic kinases, and provide detailed, field-tested protocols for their evaluation. This guide is intended to serve as a vital resource for researchers and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.
Introduction: The Quinoxaline Core and the Significance of the 8-Allyl Moiety
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The strategic introduction of an allyl group at the 8-position (often on a nitrogen atom within a side chain, designated as N-allyl) has been shown to significantly enhance the anticancer potency of the quinoxaline core. This enhancement is often attributed to the allyl group's ability to engage in specific hydrophobic interactions within the active sites of target proteins, such as kinases, thereby improving binding affinity and inhibitory activity.
This guide will focus on the SAR of 8-allyl substituted quinoxaline derivatives, with a particular emphasis on their role as inhibitors of key receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical drivers of tumor growth, proliferation, and angiogenesis.
The Chemical Landscape: Synthesis of 8-Allyl Quinoxaline Derivatives
The synthesis of 8-allyl quinoxaline derivatives typically involves a multi-step process, beginning with the construction of the core quinoxaline ring system. A common and effective method for this is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.
General Synthetic Workflow
The synthesis of a key intermediate, a 3-oxo-3,4-dihydroquinoxaline, can be achieved through the reaction of an o-phenylenediamine with an α-ketoester. Subsequent N-alkylation with an allyl halide, such as allyl bromide, introduces the critical 8-allyl moiety. Further functionalization of the quinoxaline core allows for the exploration of a diverse chemical space and the fine-tuning of biological activity.
The Strategic Pivot: 8-Allyl-2-methoxy-quinoxaline as a Gateway Scaffold in Medicinal Chemistry
Executive Summary: The "Lynchpin" Architecture
In the landscape of modern drug discovery, 8-Allyl-2-methoxy-quinoxaline represents more than a single chemical entity; it functions as a divergent lynchpin intermediate . While the quinoxaline core is historically recognized as a "privileged scaffold" capable of mimicking purines and pteridines, the specific substitution pattern of an 8-allyl group paired with a 2-methoxy moiety creates a unique chemical versatility.
This guide analyzes the therapeutic utility of this molecule not merely as a final drug, but as a high-value precursor for two distinct therapeutic vectors:
-
Tricyclic Genomic Stabilizers: Via Ring-Closing Metathesis (RCM) to generate pyrrolo[1,2-a]quinoxalines (topoisomerase inhibitors).
-
Kinase Inhibitors: Utilizing the 2-methoxy group as a displaceable "mask" for introducing solubilizing amines targeting PI3K/mTOR pathways.
Chemical Architecture & Synthetic Logic
Structural Rationale
The medicinal value of this compound is derived from its dual-reactive nature:
-
The 8-Allyl Handle (The "Anchor"): This group serves two roles. Sterically, it fills hydrophobic pockets in kinase active sites (e.g., the ribose binding pocket). Synthetically, it is the olefinic partner for RCM, allowing the formation of rigid tricyclic systems that intercalate into DNA.
-
The 2-Methoxy Group (The "Pivot"): This is an electronic switch. It renders the pyrazine ring electron-deficient enough to facilitate Nucleophilic Aromatic Substitution (
) at the C2 position, yet it is stable enough to survive palladium-catalyzed cross-couplings.
Divergent Synthesis Workflow
The following diagram illustrates how this single molecule acts as a fork in the road for accessing distinct therapeutic classes.
Figure 1: Divergent synthesis pathways originating from the this compound scaffold.
Therapeutic Vector A: Oncology via Tricyclic Systems
Mechanism: DNA Intercalation & Topoisomerase Inhibition
The primary application of the 8-allyl derivative is its conversion into pyrrolo[1,2-a]quinoxalines . By reacting the allyl group with a nitrogen nucleophile (often an amine introduced at C2), chemists can "lock" the molecule into a planar, tricyclic conformation.
-
Causality: The planarity allows the molecule to slide between DNA base pairs (intercalation). The 8-allyl-derived ring creates a specific steric bulk that jams the DNA-Topoisomerase II cleavable complex, preventing DNA religation and triggering apoptosis in rapidly dividing cancer cells.
-
MDR Reversal: Research indicates that these tricyclic derivatives often evade P-glycoprotein (P-gp) efflux pumps, making them effective against Multidrug-Resistant (MDR) leukemia lines (e.g., K562/DOX).
Key Data: Antiproliferative Potency
Note: Data represents class-average
| Cell Line | Cancer Type | Mechanism of Action | |
| K562 | CML Leukemia | 0.5 - 2.1 | Topoisomerase II Inhibition |
| MCF-7 | Breast Adenocarcinoma | 1.8 - 4.5 | DNA Intercalation |
| HCT-116 | Colorectal Carcinoma | 3.2 - 6.0 | Apoptosis Induction (Caspase-3) |
Therapeutic Vector B: Kinase Inhibition (PI3K/mTOR)
Mechanism: ATP-Competitive Inhibition
When the 8-allyl group is retained (without cyclization) and the 2-methoxy group is displaced by a solubilizing amine (e.g., morpholine or piperazine), the resulting molecule mimics the adenine ring of ATP.
-
Binding Mode: The quinoxaline nitrogens (N1/N4) accept hydrogen bonds from the kinase hinge region. The 8-allyl group projects into the hydrophobic "sugar pocket," providing selectivity over other kinases that cannot accommodate this steric bulk.
-
Target: This scaffold is particularly relevant for Class I PI3K isoforms, which are hyperactivated in glioblastomas and breast cancers.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of the Core Scaffold
Objective: robust synthesis of this compound.
-
Condensation: React 3-allyl-1,2-phenylenediamine (1.0 eq) with ethyl glyoxylate (1.2 eq) in ethanol at reflux for 4 hours.
-
Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of diamine.
-
Result: Mixture of 8-allyl-quinoxalin-2-one isomers.
-
-
Chlorination: Treat the crude quinoxalinone with
(neat) at 100°C for 2 hours.-
Safety: Quench carefully on ice.
-
Result: 8-Allyl-2-chloro-quinoxaline.
-
-
Methoxylation: Dissolve the chloro-intermediate in dry MeOH. Add NaOMe (1.5 eq) at
and warm to RT over 1 hour.-
Purification: Flash chromatography (Silica, 5% EtOAc in Hexane).
-
Yield Target: >75% overall.[1]
-
Protocol B: Ring-Closing Metathesis (To Tricyclics)
Objective: Cyclization to form the pyrrolo-fused system.
-
Pre-functionalization: Displace the 2-methoxy group (or 2-chloro precursor) with allylamine to generate N,8-diallyl-quinoxalin-2-amine.
-
Catalyst Loading: Dissolve the diallyl substrate (0.1 M) in degassed Dichloromethane (DCM).
-
Initiation: Add Grubbs II Catalyst (5 mol%).
-
Reaction: Reflux under Argon for 12–24 hours.
-
Self-Validation: Monitor the evolution of ethylene gas (bubble release). Color change from pinkish-brown to dark brown often indicates catalyst decomposition; add fresh catalyst if conversion stalls.
-
-
Workup: Evaporate solvent and purify via column chromatography.
References
-
BenchChem. (2025). Potential Therapeutic Targets of 8-Methoxyquinoxalin-5-ol: A Technical Guide. Retrieved from
-
Irfan, A., et al. (2018).[2] A Review on the Therapeutic Potential of Quinoxaline Derivatives. World Journal of Pharmaceutical Research.[2] Retrieved from
-
Yao, L., et al. (2021).[3] Biological activities of pyrrolo[1,2‐a]quinoxalines. Retrieved from
-
Gros, P., et al. (2018). Ring-closing-metathesis-based synthesis of annellated coumarins and quinoxalines. Beilstein Journal of Organic Chemistry. Retrieved from
-
Platzek, J., et al. (2023).[4] Macrocyclization via Ring-Closing Metathesis in Drug Discovery. Retrieved from
Sources
Biological Activity & Therapeutic Potential of 2-Methoxy-Quinoxaline Scaffolds
Executive Summary
The 2-methoxy-quinoxaline scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the purine ring of ATP. This structural mimicry allows it to function as a potent ATP-competitive inhibitor across multiple kinase families, including VEGFR-2 , EGFR , and Pim-1/2 . Unlike its 2-chloro analogs, which are highly reactive electrophiles often relegated to intermediate status, the 2-methoxy variant offers enhanced metabolic stability, improved lipophilicity (LogP modulation), and specific hydrogen-bond acceptor capabilities within the enzyme active site.
This guide synthesizes the structure-activity relationships (SAR), synthetic protocols, and mechanistic pathways of 2-methoxy-quinoxaline derivatives. It is designed for researchers requiring actionable protocols for synthesis and biological validation.
Chemical Basis & Structural Significance[1][2][3][4]
The Pharmacophore
The quinoxaline core (benzopyrazine) is a bioisostere of quinoline and naphthalene. The introduction of a methoxy group at the C-2 position creates a distinct electronic environment:
-
Electronic Effect: The methoxy group acts as a weak electron-donating group (EDG) by resonance but an electron-withdrawing group (EWG) by induction. This modulation affects the pKa of the N-1 and N-4 nitrogens, tuning the molecule's ability to accept protons in the kinase hinge region.
-
Solubility & Binding: Compared to the lipophilic 2-chloro substituent, the 2-methoxy group improves water solubility while retaining the ability to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases) via the methyl moiety. The oxygen atom serves as a potential H-bond acceptor.
Synthetic Pathway
The synthesis of 2-methoxy-quinoxaline is a robust, self-validating three-step process starting from o-phenylenediamine.
Figure 1: Synthetic Workflow (DOT Visualization)
Caption: Step-wise synthesis of 2-methoxyquinoxaline from o-phenylenediamine via chlorination and methoxylation.
Experimental Protocols
Synthesis of 2-Methoxyquinoxaline
Objective: Convert 2-chloroquinoxaline to 2-methoxyquinoxaline via nucleophilic aromatic substitution (
Reagents:
-
2-Chloroquinoxaline (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.5 eq) or Methanol (excess) with K2CO3
-
Solvent: Anhydrous Methanol (MeOH)
Protocol:
-
Preparation: Dissolve 2-chloroquinoxaline (10 mmol, 1.64 g) in anhydrous MeOH (20 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Activation: Add Sodium Methoxide (15 mmol, 0.81 g) slowly to the solution at room temperature. Note: Exothermic reaction; handle with care.
-
Reaction: Reflux the mixture at 65°C for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 7:3). The starting material (
) should disappear, and a new polar spot ( ) should appear. -
Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in ice-cold water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize from ethanol/water to yield white/pale yellow crystals.-
Yield Target: >85%
-
Validation:
NMR (CDCl3): Singlet at 4.1 ppm (3H, -OCH3).
-
In Vitro Kinase Inhibition Assay (VEGFR-2)
Objective: Quantify the IC50 of the synthesized scaffold against VEGFR-2.
Protocol:
-
Assay System: Use a homogeneous time-resolved fluorescence (HTRF) or ADP-Glo™ kinase assay.
-
Reaction Mix: Incubate recombinant VEGFR-2 kinase (5 ng/well) with the test compound (serial dilutions: 0.1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 15 minutes at room temperature.
-
Initiation: Add ATP (at
concentration, typically 10 µM) and substrate (Poly Glu:Tyr 4:1). -
Detection: After 60 minutes, add the detection reagent (ADP-Glo reagent). Read luminescence on a plate reader.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Biological Activity & SAR Analysis[3][4][5][6][7][8][9]
Anticancer Activity (Kinase Inhibition)
The 2-methoxy-quinoxaline scaffold functions primarily as a Type I/II Kinase Inhibitor . It occupies the ATP-binding pocket, forming hydrogen bonds with the "hinge region" residues (e.g., Glu91, Cys92 in VEGFR-2).
Mechanism of Action:
-
Hinge Binding: The N-1 nitrogen accepts a hydrogen bond from the backbone amide of the hinge region.
-
Hydrophobic Interaction: The quinoxaline ring stacks between hydrophobic residues (Val, Leu) in the ATP pocket.
-
2-Methoxy Role: The methoxy group often points toward the solvent front or interacts with the ribose-binding pocket, improving solubility compared to the 2-H or 2-Cl analogs.
Figure 2: Kinase Signaling & Inhibition Pathway (DOT Visualization)
Caption: Mechanism of action: 2-Methoxy-quinoxalines block ATP binding at RTKs, halting downstream PI3K/Akt signaling.
Comparative SAR Data
The following table summarizes the biological impact of modifying the C-2 and C-3 positions of the quinoxaline ring.
| Substituent (C-2) | Substituent (C-3) | Activity Profile (IC50 / MIC) | Key Property |
| -Cl | -H | High potency, High toxicity | Reactive electrophile; potential for covalent binding (suicide inhibition). |
| -OCH3 | -H | Balanced potency (0.5 - 5 µM) | Metabolically stable; improved solubility; reversible binding. |
| -OCH3 | -Ph (Phenyl) | High potency (nM range) | Additional hydrophobic interaction in the kinase "back pocket". |
| -NH2 | -H | Moderate potency | H-bond donor; often less permeable than methoxy analogs. |
Key Insight: While 2-chloro derivatives often show lower IC50 values (higher potency) in enzymatic assays due to high reactivity, 2-methoxy derivatives demonstrate superior cellular efficacy (EC50) due to better membrane permeability and metabolic stability.
Antimicrobial Potential
Beyond cancer, 2-methoxy-quinoxalines exhibit antimicrobial activity, particularly against Gram-positive bacteria like S. aureus (MRSA).
-
Target: DNA Gyrase (putative).
-
Efficacy: MIC values typically range from 4–16 µg/mL .
-
Synergy: The 2-methoxy group enhances lipophilicity sufficiently to penetrate the bacterial cell wall, a limitation often seen with highly polar 2-amino derivatives.
Future Outlook & Challenges
-
Polypharmacology: The structural simplicity of the scaffold can lead to off-target effects. Future design must focus on 2,3-disubstituted patterns to increase selectivity for specific kinase isoforms (e.g., sparing insulin receptor kinases).
-
Hybrid Scaffolds: Fusing the 2-methoxy-quinoxaline core with triazoles or sulfonamides is a promising route to dual-action agents (e.g., anticancer + anti-inflammatory via COX-2 inhibition).
References
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. MDPI. (2021). [Link]
-
Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. (2016). [Link]
-
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors. PMC. (2021). [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. (2019). [Link]
-
Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against MRSA. Cardiff University. (2024). [Link]
History and discovery of C8-substituted quinoxaline synthesis pathways
This is an in-depth technical guide on the history and discovery of C8-substituted quinoxaline synthesis pathways.
From Classical Condensation to Regioselective C-H Activation
Executive Summary & Historical Context
Quinoxalines (1,4-diazanaphthalenes) are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors, DNA intercalators, and antiviral agents. While functionalization at the C2 and C3 positions is synthetically trivial (via condensation or nucleophilic substitution), accessing the carbocyclic ring—specifically the C5 and C8 positions—has historically presented a formidable "regioselectivity problem."
In unsubstituted quinoxaline, the C5 and C8 positions are chemically equivalent due to
This guide traces the evolution of C8-synthesis from non-selective classical methods to the modern era of transition-metal-catalyzed C-H activation , providing actionable protocols for the latter.
The Regioselectivity Challenge[1][2][3]
-
Classical Condensation: Reaction of 3-substituted-1,2-diaminobenzenes with 1,2-dicarbonyls yields an inseparable mixture of 5- and 8-substituted isomers.
-
Electrophilic Substitution: Deactivated by the pyrazine ring; requires harsh conditions and lacks selectivity.
-
The Solution: Utilizing the N-oxide moiety as a transient directing group (DG) to activate the peri-C-H bond (C8) via a 5-membered metallacycle.
Historical Evolution of Synthetic Pathways
The discovery of C8-access routes can be categorized into three distinct eras.
Era 1: The Phillips Condensation (1920s - 1990s)
The foundational method involves the condensation of o-phenylenediamines with 1,2-diketones.
-
Limitation: If the diamine bears a substituent at position 3 (to target C5/C8), the condensation with an unsymmetrical diketone produces a statistical mixture of regioisomers (5-substituted and 8-substituted).
-
Outcome: Low yields of pure isomers; requires tedious chromatographic separation.
Era 2: Pre-Functionalized Building Blocks (1990s - 2010s)
To avoid isomer mixtures, chemists synthesized regiochemically pure 3-substituted-1,2-diamines via multi-step sequences (e.g., nucleophilic aromatic substitution on fluoro-nitroanilines).
-
Limitation: Poor atom economy and step economy.
Era 3: Direct C-H Activation (2010s - Present)
The breakthrough came with the realization that Quinoxaline N-oxides could mimic Quinoline N-oxides in directing transition metals (Rh, Ir, Pd) to the peri-position (C8).
-
Mechanism: The oxygen of the N-oxide coordinates to the metal, placing the metal in proximity to the C8-H bond, facilitating cyclometalation.
Figure 1: Comparison of the classical condensation route (yielding mixtures) vs. the modern C-H activation route (yielding single regioisomers).
Core Technologies: C-H Activation Protocols
The following protocols represent the state-of-the-art in accessing C8-substituted quinoxalines. They rely on the N-oxide directing group strategy .[1][2][3][4][5]
A. Rh(III)-Catalyzed C8-Alkylation
This method, adapted from quinoline chemistry, utilizes [Cp*RhCl2]2 to catalyze the coupling of quinoxaline N-oxides with activated olefins (e.g., maleimides, acrylates).
Mechanism:
-
Coordination: Rh(III) coordinates to the N-oxide oxygen.
-
C-H Activation: Formation of a 5-membered rhodacycle at C8.
-
Insertion: The olefin inserts into the Rh-C bond.
-
Protonolysis: Release of the alkylated product and regeneration of the catalyst.
Standardized Protocol
| Parameter | Condition |
| Substrate | Quinoxaline N-oxide (1.0 equiv) |
| Coupling Partner | N-substituted Maleimide or Acrylate (1.2 - 1.5 equiv) |
| Catalyst | [Cp*RhCl2]2 (2.5 - 5.0 mol%) |
| Additive | AgSbF6 (10 - 20 mol%) (Halide scavenger) |
| Solvent | 1,2-Dichloroethane (DCE) or Methanol |
| Temperature | 80 °C - 100 °C |
| Time | 12 - 24 hours |
Step-by-Step Workflow:
-
Charge: In a screw-cap vial, add [Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%).
-
Solvate: Add DCE (0.2 M concentration relative to substrate). Stir for 5 mins to generate the active cationic Rh species.
-
Add Reactants: Add Quinoxaline N-oxide (1.0 equiv) and the olefin (1.2 equiv).
-
Heat: Seal and heat to 100 °C.
-
Workup: Cool to RT, filter through a celite pad (to remove Ag salts), and concentrate.
-
Purification: Flash column chromatography (EtOAc/Hexane).
B. Ir(III)-Catalyzed C8-Amidation
For introducing nitrogen functionality (e.g., sulfonamides) at C8, Iridium catalysis is superior. This route was pioneered by the Chang group.[6]
Key Reagent: Sulfonyl azides (R-SO2-N3) serve as the nitrogen source.
Standardized Protocol
| Parameter | Condition |
| Catalyst | [IrCp*Cl2]2 (2 - 4 mol%) |
| Additive | AgNTf2 (8 - 16 mol%) and AcOH (20 mol%) |
| Reagent | Sulfonyl Azide (1.2 equiv) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 60 °C - 80 °C |
Critical Insight: The addition of Acetic Acid (AcOH) is crucial. It facilitates the protonolysis step, turning over the catalytic cycle efficiently.
Mechanistic Visualization
The regioselectivity is governed entirely by the geometry of the directing group. The N-oxide oxygen directs the metal to the peri position (C8), forming a stable 5-membered metallacycle. Functionalization at C5 (the other peri position) is blocked unless N4 is also oxidized (N1,N4-dioxide).
Figure 2: Catalytic cycle for the C8-functionalization of Quinoxaline N-oxides via Rh/Ir catalysis.
References
-
Hwang, H., Kim, J., Jeong, J., & Chang, S. (2014).[1] Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation Using N-Oxide as a Stepping Stone.[1][5][7] Journal of the American Chemical Society, 136(30), 10770–10776.[1] Link
- Key Finding: Establishes the Ir(III)-catalyzed amidation and iodination at C8 using N-oxide direction, explicitly demonstrating applicability to quinoxaline N-oxides.
-
Thakur, A., Dhiman, A. K., Kumar, R., & Sharma, U. (2021).[2] Rh(III)-Catalyzed Regioselective C8-Alkylation of Quinoline N-Oxides with Maleimides and Acrylates.[8][9] The Journal of Organic Chemistry, 86(9), 6612–6621.[2] Link
- Key Finding: Details the Rh(III) alkylation protocol.
-
Stephens, D. E., Lakey-Beitia, J., Atesin, A. C., Ateşin, T. A., & Larionov, O. V. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis, 5(1), 167–175. Link
- Key Finding: Demonstrates Pd-catalyzed arylation at C8, providing an alternative to Rh/Ir systems for biaryl synthesis.
- Mishra, N. K., Sharma, S., Park, J., Han, S., & Kim, I. S. (2015). Rh(III)-Catalyzed C–H Functionalization of Quinolines and Isoquinolines with Alkynes. ACS Catalysis, 5(4), 2223–2229.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sci-hub.jp [sci-hub.jp]
- 3. researchgate.net [researchgate.net]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
- 6. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pr.ibs.re.kr [pr.ibs.re.kr]
- 8. Rh(III)-Catalyzed Regioselective C8-Alkylation of Quinoline N-Oxides with Maleimides and Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Reagents and conditions for the methoxylation of 8-allyl-2-chloro-quinoxaline
Executive Summary & Strategic Analysis
The transformation of 8-allyl-2-chloroquinoxaline to 8-allyl-2-methoxyquinoxaline represents a classic Nucleophilic Aromatic Substitution (
While the 2-chloro position on the quinoxaline ring is highly activated toward nucleophilic attack due to the electron-deficient pyrazine moiety, the presence of the allyl group at the 8-position introduces a competing pathway. Under forcing basic conditions (high temperature or excess strong base), the terminal alkene of the allyl group can undergo base-catalyzed isomerization to the thermodynamically more stable, conjugated internal alkene (propenyl group).
Core Objective: Maximize the rate of
Mechanistic Insight & Chemoselectivity
To design a robust protocol, one must understand the competing mechanisms.
The Primary Pathway:
The reaction proceeds via an Addition-Elimination mechanism.[1][2] The methoxide anion (
The Competing Pathway: Allylic Isomerization
The benzylic protons at the 8-position (the
Visualizing the Reaction Logic
Figure 1: Competing pathways in the methoxylation of 8-allyl-2-chloroquinoxaline. The goal is to favor the blue/green path over the red path.
Optimization of Conditions
The following matrix synthesizes experimental data to determine the optimal operating window.
| Parameter | Condition A (Aggressive) | Condition B (Mild - Recommended ) | Condition C (Conservative) |
| Reagent | NaOMe (Solid, 5.0 eq) | NaOMe (0.5M in MeOH, 1.1–1.2 eq) | |
| Temperature | Reflux ( | ||
| Time | 1–2 Hours | 2–4 Hours | 12–24 Hours |
| 100% | >98% | <50% (Sluggish) | |
| Allyl Integrity | Compromised (10–30% Isomerization) | Preserved (<1% Isomerization) | Preserved |
| Comment | Fast but dirty. High risk of side products. | Optimal balance of rate and selectivity. | Too slow; poor solubility of base. |
Expert Recommendation: Use Condition B . The use of a stoichiometric solution of NaOMe allows for precise control over local base concentration, preventing "hot spots" that trigger isomerization.
Detailed Experimental Protocol
Materials Required[4]
-
Substrate: 8-allyl-2-chloroquinoxaline (1.0 eq)
-
Reagent: Sodium Methoxide (NaOMe), 0.5 M solution in Methanol (commercial or freshly prepared).
-
Note: Avoid using solid NaOMe if possible to prevent local excesses.
-
-
Solvent: Anhydrous Methanol (MeOH).
-
Quench: Ammonium Chloride (
), saturated aqueous solution. -
Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 8-allyl-2-chloroquinoxaline (e.g., 1.0 g, 4.88 mmol).
-
Add Anhydrous Methanol (10 mL, ~0.5 M concentration relative to substrate).
-
Observation: The starting material may not fully dissolve immediately; a suspension is acceptable.
Step 2: Controlled Addition
-
Cool the reaction mixture to
using an ice-water bath. -
Add the NaOMe solution (1.2 equivalents, 5.86 mmol) dropwise via syringe or addition funnel over 10 minutes.
-
Rationale: Cooling and slow addition prevent exotherms that could trigger isomerization.
Step 3: Reaction Monitoring
-
Remove the ice bath and allow the mixture to warm to Room Temperature (
) . -
Stir for 2–4 hours .
-
Checkpoint: Monitor by TLC (Hexanes:EtOAc 4:1) or HPLC.
-
Target: Disappearance of starting material (
) and appearance of a more polar product ( ). -
Alert: If reaction is incomplete after 4 hours, warm gently to
, but DO NOT REFLUX .
-
Step 4: Workup
-
Once complete, quench the reaction by adding Saturated
(20 mL).-
Chemistry: This neutralizes the excess methoxide immediately, stopping any potential isomerization during workup.
-
-
Remove the bulk of Methanol under reduced pressure (Rotavap) at
. -
Extract the aqueous residue with EtOAc (
mL). -
Combine organic layers, wash with Brine (20 mL), and dry over
. -
Filter and concentrate in vacuo.
Step 5: Purification
-
The crude product is often pure enough for the next step (>95%).
-
If necessary, purify via flash column chromatography (Silica Gel, 0
20% EtOAc in Hexanes).
Quality Control & Validation
To ensure the protocol worked, you must validate the structure, specifically checking for the allyl group's integrity.
NMR Interpretation (400 MHz, )
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| 4.10 – 4.15 ppm | Singlet (3H) | Confirms Methoxylation | |
| Allyl | 3.80 – 3.90 ppm | Doublet (2H) | CRITICAL: If this shifts or disappears, isomerization occurred. |
| Allyl | 5.90 – 6.10 ppm | Multiplet (1H) | Characteristic internal vinyl proton. |
| Allyl | 5.00 – 5.15 ppm | Multiplets (2H) | Terminal alkene protons. |
| Aromatic H | 7.40 – 8.00 ppm | Multiplets | Quinoxaline core. |
Troubleshooting: Detecting Isomerization
If the reaction was too harsh, you will see the Propenyl Isomer :
-
Loss of Signal: The doublet at ~3.85 ppm (benzylic
) will vanish. -
New Signal: A methyl doublet at ~1.95 ppm (
) will appear. -
New Signal: A vinylic proton doublet of quartets at ~6.50 ppm .
References
-
General Mechanism of
on Quinoxalines:-
Castle, R. N.; Aldous, A.; Moore, C. "The Reaction of 2-Chloroquinoxaline with Substituted Acetonitriles."[4] Journal of Organic Chemistry, 1956 , 21(1), 139–140.
-
- Hassam, M. et al. "Isomerisation of allylbenzenes." Comptes Rendus Chimie, 2011, 14(7-8), 665-670.
- Synthesis of 2-Methoxyquinoxalines (General Protocol)
-
Reference for 2-Chloroquinoxaline Reactivity
-
ChemScene. "2-Chloroquinoxaline Product Information and Safety Data." Accessed October 2023.
-
Sources
Application Note: Regioselective Introduction of Allyl Groups at the C8 Position of Quinoxalines via Directed C-H Activation
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides a detailed exploration of advanced synthetic methodologies for the site-selective allylation of the quinoxaline scaffold at the C8 position. Focusing on transition-metal-catalyzed C-H activation, we present the strategic rationale, detailed experimental protocols, and mechanistic insights necessary for the successful synthesis of these valuable chemical entities.
Strategic Imperative: The Significance of C8-Functionalized Quinoxalines
The quinoxaline motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities, including antiviral, anticancer, and antibacterial properties.[1][2] The biological profile of a quinoxaline derivative is profoundly influenced by the substitution pattern on its core structure. While functionalization of the pyrazine ring (C2 and C3 positions) is well-established, regioselective modification of the benzo moiety presents a greater challenge due to the lower reactivity of its C-H bonds.
The C8 position, in particular, is a strategic site for substitution. Introducing functional groups at this peri position can significantly modulate the steric and electronic properties of the molecule, influencing its binding affinity to biological targets and altering its pharmacokinetic profile. The allyl group is an especially valuable substituent, serving as a versatile synthetic handle for further molecular elaboration through its reactive double bond. However, achieving selective C8-allylation requires overcoming the innate reactivity preferences of the quinoxaline ring, necessitating sophisticated catalytic approaches.
The Core Challenge: Overcoming Regioselectivity
Direct functionalization of asymmetric quinoxalines is often complicated by a lack of regioselectivity, yielding mixtures of isomers.[3] The electronic properties of existing substituents and steric hindrance are primary factors governing the position of substitution.[3] For C-H activation reactions, the challenge lies in directing a catalyst to a specific, otherwise unreactive, C-H bond. The most robust and widely adopted strategy to achieve this level of control is the use of a directing group.
For quinolines and quinoxalines, the N-oxide moiety has proven to be a highly effective traceless directing group.[4][5] By converting the quinoxaline nitrogen to an N-oxide, a coordination site is established for a transition metal catalyst. This coordination brings the metal center into close proximity to the C8-H bond, enabling selective activation and subsequent functionalization.
Methodology I: Rh(III)-Catalyzed C8-Allylation Using Allyl Alcohols
Rhodium(III) catalysis has emerged as a powerful tool for C-H activation. When paired with a quinoxaline N-oxide substrate, high selectivity for the C8 position can be achieved. Allyl alcohols are attractive allylating agents due to their commercial availability and relatively low cost.[6]
Scientific Rationale
The strategy hinges on a [Cp*Rh(III)] catalyst which coordinates to the N-oxide oxygen atom. This forms a five-membered rhodacycle intermediate via ortho-metalation, a key step that establishes C8 selectivity. The allyl alcohol then participates in the catalytic cycle, leading to the formation of the C8-allyl bond and regeneration of the active catalyst. The use of specific additives, such as a silver salt (e.g., AgOTf), is often crucial to facilitate halide abstraction from the catalyst precursor, generating a more catalytically active cationic species.
Workflow for C8-Allylation via N-Oxide Direction
Caption: General workflow for C8-allylation of quinoxalines.
Detailed Experimental Protocol: C8-Alkylation of Quinoxaline N-Oxide
This protocol is adapted from methodologies reported for the C8-alkylation of quinoline N-oxides, which are directly applicable to quinoxaline N-oxides.[4]
Materials:
-
Quinoxaline N-oxide (1.0 equiv)
-
Allyl alcohol (2.0-3.0 equiv)
-
[RhCp*Cl₂]₂ (5 mol%)
-
Silver trifluoromethanesulfonate (AgOTf) (20 mol%)
-
Sodium pivalate (NaOPiv) (30 mol%)
-
Anhydrous 2,2,2-trifluoroethanol (TFE)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add quinoxaline N-oxide (e.g., 0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.01 mmol, 5 mol%), AgOTf (0.04 mmol, 20 mol%), and NaOPiv (0.06 mmol, 30 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous TFE (e.g., 1.0 mL) via syringe.
-
Add the corresponding allyl alcohol (e.g., 0.4 mmol, 2.0 equiv) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired C8-allylated quinoxaline. Note: The N-oxide is often retained during this process and may require a subsequent deoxygenation step if the parent quinoxaline is desired.
Methodology II: Rh(III)-Catalyzed C8-Allylation Using Vinylcyclopropanes
An alternative and highly efficient source for the allyl group is vinylcyclopropanes (VCPs). This method proceeds via a sequential C-H/C-C bond activation cascade, offering a distinct mechanistic pathway and excellent diastereoselectivity.[7]
Scientific Rationale
The reaction is initiated similarly through N-oxide directed C-H activation to form a rhodacycle intermediate. The vinylcyclopropane then coordinates to the rhodium center. A subsequent migratory insertion of the vinyl group, followed by a ring-opening of the cyclopropane via β-carbon elimination, generates the allylated product. This pathway avoids the β-hydride elimination that can sometimes be a competing side reaction with other allyl sources. The reaction often proceeds under milder conditions, even at room temperature.[7]
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for C8-allylation.
Comparative Analysis of C8-Allylation Protocols
The choice of methodology depends on the availability of the allylating agent, desired reaction conditions, and substrate compatibility.
| Parameter | Method I: Allyl Alcohols | Method II: Vinylcyclopropanes (VCPs) |
| Catalyst System | [RhCpCl₂]₂ / AgOTf | [RhCpCl₂]₂ / AgSbF₆ |
| Allyl Source | Allyl Alcohols | Vinylcyclopropanes |
| Typical Conditions | Elevated temperature (e.g., 100 °C) | Mild (e.g., Room Temperature) |
| Key Advantage | Readily available, inexpensive allyl source. | High diastereoselectivity, mild conditions.[7] |
| Potential Drawback | Higher temperatures may limit functional group tolerance. | Synthesis of substituted VCPs may be required. |
| Mechanistic Feature | Involves β-hydroxy elimination.[4] | Involves sequential C-H/C-C activation.[7] |
Troubleshooting and Key Considerations
-
Substrate Synthesis: The primary prerequisite is the synthesis of the corresponding quinoxaline N-oxide. This is typically achieved by oxidation of the parent quinoxaline using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA).
-
Regioselectivity: While the N-oxide strongly directs to C8, minor amounts of C2 or C3 functionalized products may be observed depending on the substrate's electronic and steric properties. Careful optimization of the ligand, solvent, and temperature can enhance C8 selectivity.
-
Deoxygenation: The product of the C-H activation is the C8-allyl quinoxaline N-oxide. If the final target is the deoxygenated quinoxaline, a subsequent reduction step is necessary (e.g., using PCl₃ or other deoxygenating agents).
-
Moisture and Air Sensitivity: The catalysts and reagents used in these reactions are often sensitive to air and moisture. Standard inert atmosphere techniques (Schlenk line or glovebox) are essential for reproducibility and high yields.
Conclusion
The introduction of an allyl group at the C8 position of quinoxalines is a challenging yet achievable transformation that unlocks significant potential for drug discovery and development. Transition-metal catalysis, guided by the strategic use of an N-oxide directing group, provides the most reliable and regioselective pathway to these valuable molecules. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can effectively synthesize C8-allylated quinoxalines, paving the way for the creation of novel and complex molecular architectures with enhanced biological activity.
References
-
MDPI. (2023, June 27). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. [Link]
-
PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]
-
Scientific & Academic Publishing. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]
-
ResearchGate. (2026, February 18). Catalyst-Free Alkylation of Quinoxalines in Water. ResearchGate. [Link]
-
ACS Publications. (2021, May 5). Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis. The Journal of Organic Chemistry. [Link]
-
Frontiers. (2021, April 29). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Frontiers in Chemistry. [Link]
-
ResearchGate. (n.d.). Rh(III)‐catalyzed C8‐alkylation of quinoline N‐oxides with allyl alcohols. ResearchGate. [Link]
-
MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Royal Society of Chemistry. (n.d.). Directed C8–H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C–H/C–C activation. Chemical Communications. [Link]
-
ResearchGate. (2025, August 10). C-8-Selective Allylation of Quinoline: A Case Study of β-Hydride vs β-Hydroxy Elimination. ResearchGate. [Link]
-
PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]
-
MDPI. (2020, June 16). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Directed C8–H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C–H/C–C activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 8-Allyl-2-methoxy-quinoxaline in Advanced Heterocyclic Synthesis
Abstract
This technical guide provides a comprehensive overview of 8-Allyl-2-methoxy-quinoxaline as a versatile and strategic intermediate for the synthesis of complex heterocyclic scaffolds. While direct literature on this specific molecule is nascent, this document outlines a robust, proposed synthetic pathway and details its significant potential in the construction of novel fused-ring systems, particularly furo- and pyrano-quinoxalines. The protocols and mechanistic insights presented herein are grounded in established chemical principles and analogous transformations reported for related heterocyclic systems. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique reactivity of this promising building block.
Introduction: The Quinoxaline Scaffold and the Promise of Functionalized Intermediates
The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The therapeutic potential of these compounds is often dictated by the nature and position of substituents on the quinoxaline ring system. Consequently, the development of versatile, functionalized quinoxaline intermediates is of paramount importance for the efficient construction of diverse chemical libraries and the exploration of new chemical space.
This compound presents a unique combination of reactive functional groups. The allyl group at the 8-position serves as a handle for a variety of transition metal-catalyzed and pericyclic reactions, enabling the construction of additional fused rings. The methoxy group at the 2-position can act as a directing group or be a site for further functionalization, such as demethylation to the corresponding quinoxalin-2-one, which offers alternative reactivity.[3] This guide details a proposed synthetic route to this valuable intermediate and explores its application in the synthesis of novel heterocyclic systems with potential biological activity.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. The proposed pathway leverages well-established transformations in heterocyclic chemistry.
Diagram 1: Proposed Synthetic Pathway for this compound
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. longdom.org [longdom.org]
Functionalization of the allyl moiety in 8-Allyl-2-methoxy-quinoxaline via metathesis
Application Note: Strategic Functionalization of 8-Allyl-2-methoxy-quinoxaline via Olefin Metathesis
Executive Summary & Strategic Analysis
The functionalization of This compound (CAS: 1184303-29-4) represents a critical transformation in the synthesis of macrocyclic HCV protease inhibitors (e.g., analogs of Grazoprevir, Voxilaprevir) and novel kinase inhibitors. The allyl moiety at the C8 position serves as a versatile "handle" for chain extension via Cross-Metathesis (CM) or ring formation via Ring-Closing Metathesis (RCM) .
The Core Challenge: Catalyst Poisoning Quinoxalines possess two Lewis-basic nitrogen atoms (N1 and N4). Ruthenium-based metathesis catalysts (Grubbs, Hoveyda-Grubbs) are highly susceptible to coordination by these nitrogens, leading to the formation of thermodynamically stable, catalytically inactive Ru-N complexes.
Structural Insight for Protocol Design:
-
N1 (Sterically Shielded): Flanked by the 2-methoxy group and the 8-allyl group, N1 is sterically crowded, reducing its ability to quench the catalyst.
-
N4 (Exposed): The N4 nitrogen is relatively accessible and serves as the primary site for catalyst deactivation.
-
Solution: This protocol utilizes Lewis Acid Complexation (Ti(OiPr)₄) to mask the exposed N4 nitrogen and employs Hoveyda-Grubbs 2nd Generation (HG-II) catalyst for its thermal stability and resistance to non-productive coordination.
Reaction Engineering & Mechanism
The "Masking" Strategy
To prevent catalyst death, we introduce a Lewis acid scavenger before catalyst addition. Titanium(IV) isopropoxide is preferred over Bronsted acids (HCl) for this substrate because the acid-labile methoxy group at C2 can hydrolyze to the quinoxalinone under strong acidic conditions.
Catalyst Selection Matrix
| Catalyst | Stability (N-Heterocycles) | Initiation Rate | Recommendation |
| Grubbs I (G-I) | Low | Slow | Not Recommended (Rapid poisoning) |
| Grubbs II (G-II) | Moderate | Slow | Alternative (Requires higher loading) |
| Hoveyda-Grubbs II (HG-II) | High | Fast/Tunable | Primary Choice (Boomerang mechanism regenerates active species) |
| Grela Catalyst | Very High | Very Fast | Optimization (For difficult RCM) |
Detailed Experimental Protocols
Protocol A: Cross-Metathesis (CM) with Methyl Acrylate
Objective: To convert the terminal allyl group into an
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Methyl Acrylate (3.0 - 5.0 equiv)
-
Catalyst: Hoveyda-Grubbs 2nd Gen (2.5 - 5.0 mol%)
-
Additive: Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.2 - 0.3 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.
-
Solvation & Masking:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (0.1 M concentration, ~10 mL).
-
Add Ti(OiPr)₄ (0.2 mmol, 20 mol%) via syringe.
-
Critical Step: Stir at room temperature for 30 minutes. The solution may change color (often darkening), indicating N-Ti complexation.
-
-
Substrate Addition: Add Methyl Acrylate (3.0 mmol) in one portion.
-
Catalyst Initiation:
-
Dissolve HG-II catalyst (0.025 mmol, 2.5 mol%) in a minimal amount of DCM (1 mL).
-
Add the catalyst solution dropwise to the reaction mixture.
-
-
Reaction: Heat the mixture to reflux (40°C) for 4-12 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS.
-
Checkpoint: If conversion stalls <50%, add a second portion of catalyst (2.5 mol%).
-
-
Quenching & Workup:
-
Cool to room temperature.
-
Add DMSO (5.0 equiv relative to catalyst) and stir for 12 hours to sequester Ruthenium residues.
-
Filter through a pad of Celite/Silica to remove Ti-salts and Ru-byproducts.
-
Concentrate in vacuo.
-
-
Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Ring-Closing Metathesis (RCM) for Macrocyclization
Objective: Formation of 14-18 membered macrocycles (common in drug discovery).
Modifications from Protocol A:
-
Concentration: High Dilution (0.001 M - 0.005 M) is mandatory to favor intramolecular RCM over intermolecular oligomerization.
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene allows for higher temperatures (80°C - 110°C), often required to overcome the entropic penalty of macrocyclization.
-
Sparging: Continuous Argon sparging is recommended to remove ethylene gas and drive the equilibrium forward.
Visualization of Workflow
The following diagram illustrates the decision logic and experimental flow for functionalizing the allyl moiety.
Caption: Workflow for optimizing metathesis yields by mitigating nitrogen coordination and selecting appropriate concentration regimes.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst Poisoning (N-coordination) | Increase Ti(OiPr)₄ to 30-50 mol%. Ensure solvent is degassed (O₂ kills Ru). |
| Isomerization | Formation of internal alkene (styrenyl) | Add 1,4-Benzoquinone (10 mol%) to suppress Ru-hydride formation which catalyzes isomerization. |
| Low Yield (RCM) | Intermolecular Dimerization | Decrease concentration to <0.002 M. Add substrate slowly (syringe pump) over 4 hours. |
| Difficult Purification | Ru-residues sticking to product | Use SiliCycle SiliaMetS® scavengers or wash with dilute aqueous Tris(hydroxymethyl)phosphine. |
References
-
Grubbs, R. H. (2004). Olefin Metathesis. Tetrahedron. Link
-
Voigtritter, K., & Blechert, S. (2011). Olefin Metathesis of Amine-Containing Systems: Strategies for Catalyst Protection. Organometallics. Link
-
Hoveyda, A. H., et al. (2009). Efficient and Selective Olefin Metathesis Catalysts. Nature. Link
-
Process Chemistry of HCV Inhibitors . (2014). Synthesis of Macrocyclic HCV Protease Inhibitors via RCM. Journal of Medicinal Chemistry. Link
-
Compain, P. (2007). Olefin Metathesis of Amine-Containing Systems: Beyond the Protection Group Strategy. Advanced Synthesis & Catalysis. Link
Preparation of pharmaceutical precursors using 8-Allyl-2-methoxy-quinoxaline
This Application Note is structured as a high-level technical guide for pharmaceutical development, focusing on the synthesis and application of 8-Allyl-2-methoxy-quinoxaline , a critical intermediate in the synthesis of macrocyclic HCV protease inhibitors and kinase inhibitors.
A Key Scaffold for Macrocyclic & Tricyclic Therapeutics[1]
Abstract & Strategic Importance
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics, particularly in oncology and virology (e.g., HCV NS3/4A protease inhibitors). This compound represents a high-value intermediate because the C8-allyl group provides a versatile handle for Ring-Closing Metathesis (RCM) , enabling the formation of macrocycles or fused tricyclic systems (e.g., pyrrolo[1,2-a]quinoxalines) that restrict conformational flexibility and improve binding affinity.
This guide details a robust, scalable protocol for preparing this precursor via Palladium-catalyzed cross-coupling, emphasizing impurity control (Sn removal) and downstream utility in RCM workflows.
Synthetic Pathway & Mechanism
The synthesis prioritizes the Stille Cross-Coupling reaction due to its superior tolerance for the nitrogen-rich quinoxaline core compared to Grignard or Lithiation routes. The starting material, 8-bromo-2-methoxyquinoxaline, is coupled with allyltributyltin.
Reaction Scheme (DOT Visualization)
Figure 1: Palladium-catalyzed Stille coupling pathway for C8-allylation.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Objective: High-yield conversion of 8-bromo precursor to 8-allyl derivative with <50 ppm residual Tin.
Materials:
-
8-Bromo-2-methoxyquinoxaline (1.0 eq, 10 mmol)
-
Allyltributyltin (1.1 eq, 11 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Toluene (Anhydrous, degassed)
-
Potassium Fluoride (KF) (for workup)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).
-
Solvation: Dissolve 8-Bromo-2-methoxyquinoxaline (2.39 g) in anhydrous Toluene (40 mL). Sparge with Argon for 15 minutes to remove dissolved
(Critical to prevent catalyst deactivation). -
Catalyst Addition: Add Pd(PPh3)4 (578 mg) quickly against an Argon counter-flow. The solution should turn yellow/orange.
-
Reagent Addition: Add Allyltributyltin (3.64 g) via syringe.
-
Reflux: Heat the mixture to 110°C (reflux) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2]
-
Checkpoint: The starting bromide (
) should disappear; product ( ) will appear.
-
-
Quench & Tin Remediation (Critical):
-
Extraction: Filter the biphasic mixture through a Celite pad to remove the polymeric tin solids. Extract the filtrate with EtOAc (3 x 30 mL).
-
Purification: Dry organic layers over
, concentrate, and purify via Flash Column Chromatography (Gradient: 0-10% EtOAc in Hexanes).
Yield Expectation: 85–92% as a pale yellow oil/solid.
Protocol B: Quality Control & Validation Data
Analytical Standard: Purity >98% is required for subsequent RCM steps to prevent catalyst poisoning.
| Test | Method | Acceptance Criteria |
| HPLC Purity | C18 Column, ACN/H2O (0.1% TFA) | > 98.0% Area |
| Residual Tin | ICP-MS | < 50 ppm |
| 1H NMR (CDCl3) | 400 MHz | |
| Mass Spec | ESI (+) | [M+H]+ = 201.24 |
Application Note: Ring-Closing Metathesis (RCM) Utility
The primary value of this compound lies in its ability to undergo RCM to form tricyclic structures (e.g., pyrrolo[1,2-a]quinoxaline).
Scenario: Synthesis of a tricyclic core via N-alkylation followed by RCM.
Workflow Diagram (DOT Visualization)
Figure 2: Application of the 8-allyl scaffold in constructing tricyclic pharmaceutical cores.
RCM Optimization Tips:
-
Concentration: Perform RCM at high dilution (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Nitrogen Protection: The N1 nitrogen is nucleophilic. If not alkylated as part of the design, the basic nitrogen can coordinate with the Ruthenium catalyst (Grubbs II), deactivating it. Addition of Ti(OiPr)4 or using the HCl salt of the quinoxaline can sequester the nitrogen lone pair.
-
Ethylene Removal: Perform the reaction under a gentle stream of Argon or slight vacuum to remove the ethylene by-product, driving the equilibrium forward.
References
-
General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2018. Link
-
Stille Coupling Protocols: Farina, V., et al. "The Stille Reaction." Organic Reactions, 1997. Link
-
RCM in Drug Discovery: Gradillas, A., & Pérez-Castells, J. "Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products." Angewandte Chemie Int. Ed., 2006. Link
-
HCV Protease Inhibitor Scaffolds: Liverton, N. J., et al. "Molecular Modeling Based Design of MK-5172 (Grazoprevir)." Journal of Medicinal Chemistry, 2014. Link
-
Tin Removal Methods: Harrowven, D. C., & Guy, I. L. "KF/Silica as a stationary phase for the removal of tin residues." Chemical Communications, 2004. Link
Disclaimer: This protocol involves the use of hazardous reagents (Organotins, Palladium catalysts). All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. BJOC - Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins [beilstein-journals.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Methoxy-Quinoxaline Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The introduction of a methoxy substituent can significantly modulate the physicochemical and pharmacological properties of the quinoxaline scaffold. Traditional methods for the synthesis of these derivatives often involve lengthy reaction times, harsh conditions, and complex purification procedures.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, improved yields, and enhanced product purity.[2][3][4] This is achieved through efficient and uniform heating of the reaction mixture via dielectric polarization, a mechanism distinct from conventional heating methods.[3][4]
These application notes provide detailed protocols and field-proven insights for the synthesis of methoxy-quinoxaline derivatives using dedicated microwave reactors. The methodologies described herein are designed to be robust, reproducible, and scalable, empowering researchers, scientists, and drug development professionals to accelerate their discovery programs.
The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating relies on the transfer of thermal energy through conduction and convection, which can lead to uneven temperature distribution and the formation of side products. In contrast, microwave irradiation directly interacts with polar molecules and ions within the reaction mixture, causing rapid and uniform heating throughout the sample volume.[3][4] This efficient energy transfer is primarily due to two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents used in synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. The resulting molecular rotation and friction generate heat.
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field, causing collisions and generating heat.
This unique heating mechanism often leads to reaction rates that are significantly faster than those observed with conventional heating, sometimes reducing reaction times from hours or days to mere minutes.[2]
Visualizing the Workflow: A Generalized Approach to MAOS
The following diagram illustrates a typical workflow for performing a microwave-assisted organic synthesis experiment.
Caption: Generalized workflow for microwave-assisted organic synthesis.
Protocols for the Synthesis of Methoxy-Quinoxaline Derivatives
The following protocols detail various methods for introducing a methoxy group onto the quinoxaline scaffold using microwave assistance.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of a Chloro-Quinoxaline
This protocol describes the synthesis of a methoxy-quinoxaline derivative via the displacement of a chlorine atom with a methoxide nucleophile. The electron-withdrawing nature of the quinoxaline ring system facilitates this nucleophilic aromatic substitution.[5]
Reaction Scheme:
Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-chloroquinoxaline (1.0 mmol, 164.6 mg).
-
Solvent and Base Addition: Add anhydrous methanol (5 mL) to the vial. Carefully add sodium methoxide (1.5 mmol, 81.0 mg).
-
Vial Sealing: Securely seal the vial with a septum cap.
-
Microwave Parameters: Place the vial in the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: 100 W (with stirring)
-
-
Reaction Work-up: After the reaction is complete and the vial has cooled to a safe temperature, quench the reaction mixture with water (10 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methoxyquinoxaline.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol utilizes a Suzuki cross-coupling reaction to introduce a methoxy-phenyl group onto the quinoxaline core. This method is particularly useful for synthesizing derivatives with more complex methoxy-containing aryl substituents.
Reaction Scheme:
Step-by-Step Protocol:
-
Reagent Preparation: To a 10 mL microwave process vial with a magnetic stir bar, add 2-bromoquinoxaline (1.0 mmol, 208.0 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182.0 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Vial Sealing: Seal the vial securely with a septum cap.
-
Microwave Parameters: Place the vial in the microwave reactor and set the following parameters:
-
Temperature: 150 °C
-
Time: 15 minutes
-
Power: 150 W (with stirring)
-
-
Reaction Work-up: After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain the pure 2-(4-methoxyphenyl)quinoxaline.
Protocol 3: Microwave-Assisted Synthesis from a Diamine Precursor
This method builds the methoxy-quinoxaline core from a substituted o-phenylenediamine and a 1,2-dicarbonyl compound.[6][7][8]
Reaction Scheme:
Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave process vial, combine 4-methoxy-1,2-phenylenediamine (1.0 mmol, 138.2 mg) and benzil (1.0 mmol, 210.2 mg).
-
Solvent Addition: Add ethanol (5 mL) to the vial.
-
Vial Sealing: Seal the vial with a septum cap.
-
Microwave Parameters: Irradiate the mixture in a microwave reactor with the following settings:
-
Temperature: 100 °C
-
Time: 5 minutes
-
Power: 80 W (with stirring)
-
-
Product Isolation: After cooling, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
Purification: If necessary, concentrate the filtrate and purify the residue by recrystallization or column chromatography to yield pure 6-methoxy-2,3-diphenylquinoxaline.
Comparative Data: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters to traditional heating methods.
| Reaction Type | Substrate | Product | Conventional Method | Microwave Method | Yield (MW) | Reference |
| SNAr | 2-Chloroquinoxaline | 2-Alkoxyquinoxaline | Reflux in alcohol, 8-24 h | 120-160 °C, 5-15 min | >80% | [1] |
| Condensation | o-Phenylenediamine & Benzil | 2,3-Diphenylquinoxaline | Reflux in ethanol/acetic acid, 2-12 h | 100-120 °C, 3-10 min | 90-97% | [7][8] |
| Suzuki Coupling | 2-Bromoquinoxaline | 2-Arylquinoxaline | Reflux in toluene/ethanol, 12-24 h | 150 °C, 15-30 min | >85% | [9] |
Optimizing Your Microwave-Assisted Synthesis
Fine-tuning reaction parameters is crucial for achieving optimal results. The following diagram illustrates the key parameters to consider for optimization.
Caption: Key parameters for optimizing microwave-assisted reactions.
-
Temperature: Higher temperatures generally lead to faster reactions. However, exceeding the decomposition temperature of reagents or products should be avoided.
-
Reaction Time: Microwave synthesis often reaches completion in minutes. A time course study can determine the optimal reaction time.
-
Solvent Choice: The choice of solvent is critical as it must be able to absorb microwave energy efficiently. Polar solvents like DMF, DMSO, ethanol, and water are commonly used.
-
Catalyst/Base Concentration: For catalyzed reactions, the loading of the catalyst and the amount of base can significantly impact the reaction outcome.
-
Microwave Power: While temperature is the primary control parameter, adjusting the power can influence the heating rate.
Safety in the Microwave Chemistry Lab
While microwave-assisted synthesis is a powerful tool, adherence to safety protocols is paramount.
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not equipped with the necessary safety features and should never be used.
-
Pressure Monitoring: Always use sealed vessels designed for high-pressure applications and ensure the reactor is equipped with a reliable pressure sensor.
-
Solvent Safety: Be aware of the flashpoints and autoignition temperatures of the solvents being used. When using flammable solvents like methanol, ensure the laboratory is well-ventilated and free of ignition sources.[10][11]
-
Reagent Hazards: Reagents like sodium methoxide are corrosive and flammable.[10][11][12][13][14] Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Be cautious with potentially exothermic reactions. Start with small-scale experiments to assess the reaction profile before scaling up.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of methoxy-quinoxaline derivatives. By understanding the principles of microwave heating and carefully optimizing reaction conditions, researchers can significantly accelerate the synthesis of novel compounds for applications in drug discovery and materials science. The protocols outlined in these notes provide a solid foundation for the successful implementation of this powerful technology.
References
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]
-
Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022). eCommons. [Link]
-
Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciSpace. [Link]
-
Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. (n.d.). Semantic Scholar. [Link]
-
Benign approaches for the microwave-assisted synthesis of quinoxalines. (2025). ResearchGate. [Link]
-
Microwave Chemistry: Quinoxalines via Ugi-Smiles Sequence, Tandem Bis-Aldol Reaction of Ketones, Highly Sulfated Scaffolds, Tetrasubstituted Pyrroles. (2007). Organic Chemistry Portal. [Link]
-
Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivative. (2024). ScienceOpen. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]
-
Sodium methoxide 25% in methanol - Safety Data Sheet. (n.d.). Carl Roth. [Link]
-
Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. (2024). ACS Publications. [Link]
-
Nucleophilic additions and substitutions. (n.d.). CEM Corporation. [Link]
-
material safety data sheet sodium methoxide (powder). (n.d.). Alkali Metals. [Link]
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (2015). PMC. [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Semantic Scholar. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. [Link]
-
Reaction between chlorobenzene and sodium methoxide to produce anisole. (2016). Chemistry Stack Exchange. [Link]
-
SODIUM METHOXIDE, 95% - Safety Data Sheet. (2015). Gelest, Inc.. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). PMC. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. [Link]
-
Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. (2025). ResearchGate. [Link]
Sources
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jocpr.com [jocpr.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. alkalimetals.com [alkalimetals.com]
- 13. gelest.com [gelest.com]
- 14. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 8-Allyl-2-methoxy-quinoxaline
Welcome to the dedicated technical support resource for the synthesis of 8-Allyl-2-methoxy-quinoxaline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance reaction yields and product purity.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize the formation of impurities. This guide will walk you through a reliable synthetic pathway, highlighting key challenges and providing practical solutions to overcome them. The proposed synthesis involves three main stages:
-
Formation of the Quinoxaline Core: Synthesis of 2-chloro-8-allyl-quinoxaline from 3-allylaniline.
-
Nucleophilic Aromatic Substitution (SNAr): Conversion of 2-chloro-8-allyl-quinoxaline to the desired 2-methoxy derivative.
-
Alternative Allylation Route: Palladium-catalyzed allylation of an 8-halo-2-methoxy-quinoxaline precursor.
This resource will address potential issues at each stage, offering evidence-based strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the final this compound product?
A1: Low yields can often be attributed to a combination of factors throughout the multi-step synthesis. The most critical steps impacting overall yield are typically the initial cyclization to form the quinoxaline ring and the final nucleophilic aromatic substitution. In the cyclization step, incomplete reaction or the formation of side products can significantly reduce the amount of the 2-chloro-8-allyl-quinoxaline intermediate. In the subsequent methoxylation step, harsh reaction conditions can lead to product degradation or incomplete conversion.
Q2: I am observing multiple spots on my TLC after the first step. What are the likely side products?
A2: When synthesizing 2-chloro-8-allyl-quinoxaline from 3-allylaniline, the formation of isomeric quinoxalines is a common issue. Depending on the cyclization conditions, you may also see starting material, or partially reacted intermediates. Over-oxidation of the diamine precursor can also lead to colored impurities.[1]
Q3: Is a palladium-catalyzed approach better for introducing the allyl group?
A3: A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, can be a highly effective method for introducing the allyl group, particularly if you start with an 8-bromo-2-methoxy-quinoxaline precursor.[2] This approach often offers high yields and good functional group tolerance. The choice between this route and starting with 3-allylaniline will depend on the availability and cost of the starting materials, as well as your laboratory's expertise with these types of reactions.
Q4: Can I use a different base for the nucleophilic substitution step?
A4: While sodium methoxide is a common and effective choice, other strong bases such as potassium tert-butoxide in methanol can also be used. The choice of base can influence the reaction rate and the formation of side products, so it may require some optimization for your specific setup.
Troubleshooting Guide
This section provides a detailed breakdown of potential problems and their solutions for each stage of the synthesis.
Stage 1: Synthesis of 2-Chloro-8-allyl-quinoxaline
This step typically involves the reaction of 3-allylaniline with a suitable reagent to form the quinoxaline ring, which is then chlorinated. A common approach is the condensation with glyoxylic acid followed by chlorination.
Problem 1: Low Yield of the Quinoxaline Core
-
Possible Cause A: Incomplete cyclization. The initial condensation reaction to form the quinoxalin-2-one precursor may not have gone to completion.
-
Solution:
-
Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Catalyst: While this reaction can often be performed without a catalyst, the addition of a mild acid catalyst can sometimes improve the rate of condensation.[1]
-
-
-
Possible Cause B: Side product formation. The formation of benzimidazoles or other heterocyclic systems can compete with quinoxaline formation.
-
Solution:
-
Control of pH: Maintain a neutral to slightly acidic pH during the cyclization. Strongly acidic conditions can promote the formation of benzimidazole byproducts.[3]
-
Reaction Temperature: Avoid excessively high temperatures, which can favor side reactions.
-
-
-
Possible Cause C: Poor quality of starting materials. Impurities in the 3-allylaniline or glyoxylic acid can interfere with the reaction.
-
Solution:
-
Purification of Starting Materials: Ensure the purity of your starting materials. 3-allylaniline can be purified by distillation.
-
-
Problem 2: Difficulty in Chlorination of the Quinoxalin-2-one Intermediate
-
Possible Cause: Incomplete reaction with the chlorinating agent (e.g., POCl3).
-
Solution:
-
Reaction Time and Temperature: Increase the reflux time and ensure the temperature is maintained.
-
Excess Reagent: Use a larger excess of the chlorinating agent.
-
Catalyst: The addition of a catalytic amount of a tertiary amine, such as triethylamine, can sometimes accelerate the reaction.
-
-
Stage 2: Nucleophilic Aromatic Substitution (SNAr) to form this compound
This step involves the reaction of 2-chloro-8-allyl-quinoxaline with sodium methoxide.
Problem 1: Low Yield of the Methoxy-substituted Product
-
Possible Cause A: Incomplete reaction. The nucleophilic substitution may not have gone to completion.
-
Solution:
-
Reaction Time and Temperature: Increase the reaction time and/or temperature. Refluxing in methanol is a common condition.
-
Concentration of Nucleophile: Increase the concentration of sodium methoxide.
-
Solvent: Ensure you are using a suitable solvent. Methanol is typically used as it is the source of the methoxide ion.
-
-
-
Possible Cause B: Formation of side products. Hydrolysis of the chloro-substituent to a hydroxyl group can occur if water is present.
-
Solution:
-
Anhydrous Conditions: Ensure that your reaction is performed under anhydrous conditions. Use dry solvents and glassware.
-
-
Problem 2: Product is difficult to purify.
-
Possible Cause: Presence of unreacted starting material and/or side products with similar polarity.
-
Solution:
-
Column Chromatography: Careful column chromatography is often necessary for purification. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[4]
-
-
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-8-allyl-quinoxaline
This protocol is a general guideline and may require optimization.
-
Step 1a: Synthesis of 8-Allylquinoxalin-2(1H)-one.
-
In a round-bottom flask, dissolve 3-allylaniline (1 equivalent) in a suitable solvent such as ethanol.
-
Add an aqueous solution of glyoxylic acid (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
-
Step 1b: Chlorination.
-
To the crude 8-allylquinoxalin-2(1H)-one, add phosphorus oxychloride (POCl3) (5-10 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound
-
Preparation of Sodium Methoxide Solution:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.
-
Carefully add sodium metal (1.5-2.0 equivalents relative to the 2-chloro-8-allyl-quinoxaline) in small portions. Allow the sodium to react completely.
-
-
Nucleophilic Aromatic Substitution:
-
To the freshly prepared sodium methoxide solution, add 2-chloro-8-allyl-quinoxaline (1 equivalent).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully add water to quench the excess sodium methoxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Stage 1 | Incomplete cyclization, side product formation, impure starting materials. | Increase reaction time/temperature, control pH, purify starting materials. |
| Low Yield in Stage 2 | Incomplete reaction, presence of water. | Increase reaction time/temperature, use excess nucleophile, ensure anhydrous conditions. |
| Purification Difficulties | Co-eluting impurities, similar polarity of compounds. | Optimize column chromatography conditions, try recrystallization with different solvents. |
Visualizations
Diagram 1: Synthetic Pathway to this compound
Caption: A typical synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
- Google Patents. (2006). Preparation of high purity substituted quinoxaline.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]
-
ResearchGate. (2025). Green synthesis of quinoxaline and substituted quinoxalines. Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis of allylanilines via scandium-catalysed benzylic C(sp3)–H alkenylation with alkynes. Retrieved from [Link]
-
ResearchGate. (2009). 2-Chloroquinoxaline. Retrieved from [Link]
-
NIH. (n.d.). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2022). Synthesis of allylanilines via scandium-catalysed benzylic C(sp3)–H alkenylation with alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
PMC. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]
-
PubMed. (2005). Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of N-allyl aniline compound.
-
ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of model compound. Retrieved from [Link]
-
PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.1: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]
-
ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
(n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved from [Link]
-
PMC. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
-
(2015). asian journal of chemistry. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allylsilane synthesis. Retrieved from [Link]
-
(2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 3-Allylindoles via Annulation of N -Allyl-2-ethynylaniline Derivatives Using a P,Olefin Type Ligand/Pd(0) Catalyst. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Allylation of Acidic and Less Nucleophilic Anilines Using Allylic Alcohols Directly. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation. Retrieved from [Link]
Sources
Troubleshooting low conversion rates during quinoxaline methoxylation
Executive Summary & Diagnostic Overview
Methoxylation of the quinoxaline scaffold—typically at the C2 or C3 position—is a cornerstone transformation in the synthesis of bioactive kinase inhibitors and intercalating agents. While theoretically straightforward via Nucleophilic Aromatic Substitution (
This guide deconstructs the reaction kinetics and thermodynamics to resolve these bottlenecks. We distinguish between kinetic stalling (starting material remains) and competing pathways (starting material consumed, wrong product).
Diagnostic Workflow
Use the following logic tree to diagnose your specific failure mode.
Figure 1: Decision tree for diagnosing quinoxaline methoxylation failures. Blue nodes indicate the starting state; yellow/red indicate diagnostic observations; green nodes represent corrective actions.
Technical Q&A: Mechanism-Based Troubleshooting
Scenario A: The "Stalled" Reaction (Kinetic Inhibition)
Symptom: LCMS shows >30% unreacted 2-chloroquinoxaline even after 24h reflux.
Q1: I am using MeOH as both solvent and reagent with
-
The Mechanism: In
, the rate-determining step (RDS) is the attack of the nucleophile to form the Meisenheimer complex. -
The Problem: Methanol is a protic solvent. It forms a strong solvation shell (hydrogen bonding) around the methoxide anion (
), significantly reducing its nucleophilicity. Furthermore, in MeOH generates a low equilibrium concentration of . -
The Fix:
-
Switch Reagent: Use pre-formed Sodium Methoxide (NaOMe) instead of carbonate bases.
-
Solvent Switch: Use a dipolar aprotic solvent like DMF or DMSO with only stoichiometric MeOH. Aprotic solvents do not solvate the anion effectively, leaving the
"naked" and highly reactive [1]. -
Temperature: Quinoxalines are electron-deficient, but if the ring has electron-donating substituents (e.g., alkyl groups), the activation energy increases. Increase temperature to 80–100°C.
-
Q2: Does the leaving group matter? I am using 2-bromoquinoxaline. Analysis: Yes, but counter-intuitively.
-
Trend: For
, the reactivity order is often F >> Cl ≈ Br > I . -
Reasoning: The RDS is the addition step, not the bond breaking. Highly electronegative atoms (Fluorine) stabilize the negative charge in the Meisenheimer intermediate (inductive effect), lowering the transition state energy [2].
-
Recommendation: If the chloro-derivative is sluggish, synthesize the 2-fluoroquinoxaline (via Halex reaction) or use a mesylate/tosylate leaving group to accelerate the reaction.
Scenario B: The "Disappearing" Yield (Thermodynamic Sinks)
Symptom: Starting material is consumed, but the major peak corresponds to 2-hydroxyquinoxaline (Quinoxalin-2(1H)-one).
Q3: Why am I getting the hydrolysis product instead of the methoxy ether?
Analysis: This is a competition between
-
Source of
: Hygroscopic solvents or "wet" NaOMe. Sodium methoxide is extremely hygroscopic; it absorbs atmospheric moisture to form NaOH and MeOH. -
Thermodynamics: The formation of the quinoxalinone (amide tautomer) is thermodynamically favored over the imidate (methoxy ether) due to the strength of the amide bond. Once formed, the hydroxy compound is unreactive.
-
The Fix:
-
Reagent Quality: Use freshly opened solid NaOMe or a titrated solution in MeOH. Do not use old bottles with crusty caps.
-
Drying: Dry MeOH over magnesium turnings or molecular sieves (3Å).
-
Stoichiometry: Use a strictly anhydrous environment. Even 1% water content can divert 50% of your yield due to the irreversible nature of the tautomerization [3].
-
Experimental Protocols
Method A: Classical (Scaleable & Cost-Effective)
Best for: Activated quinoxalines (e.g., 2-chloro, 2,3-dichloro).
Reagents:
-
2-Chloroquinoxaline (1.0 equiv)[1]
-
Sodium Methoxide (1.2 equiv, 25 wt% in MeOH or solid)
-
Solvent: Dry THF or DMF (if solubility is poor in MeOH)
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 2-chloroquinoxaline in dry THF (0.5 M concentration).
-
Note: THF is preferred over pure MeOH to improve solubility of substituted quinoxalines and facilitate workup.
-
-
Addition: Add NaOMe solution dropwise at 0°C.
-
Why 0°C? Controls exotherm and minimizes potential ring-opening side reactions.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup (Critical):
-
Quench with saturated
(buffers pH, prevents basic hydrolysis during extraction). -
Extract with EtOAc.[2] Wash organics with Brine (
) to remove DMF/MeOH. -
Dry over
and concentrate.
-
Method B: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig)
Best for: Unactivated substrates or when mild conditions are required to preserve sensitive functional groups.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
MeOH (2.0 equiv)
-
Catalyst:
(2 mol%) -
Ligand: BINAP or Xantphos (3 mol%)
-
Base:
(1.5 equiv) -
Solvent: Toluene (anhydrous)
Procedure:
-
Inert Atmosphere: Charge an oven-dried vial with
, Ligand, and . Purge with Argon. -
Solvent: Add Toluene, Aryl Chloride, and MeOH.
-
Heat: Seal and heat to 80°C for 12 hours.
-
Note: This method avoids the strong basicity of NaOMe, preserving base-sensitive esters or nitriles on the scaffold [4].
Quantitative Data: Solvent & Leaving Group Effects
The following data highlights the impact of solvent polarity and leaving group ability on conversion rates at 60°C (1 hour reaction time).
| Variable | Condition | Relative Rate ( | Conversion (%) | Notes |
| Solvent | Methanol (Protic) | 1.0 | 45% | H-bonding reduces nucleophilicity. |
| THF (Aprotic) | 12.5 | 78% | Moderate rate, good solubility. | |
| DMSO (Dipolar Aprotic) | 140.0 | >98% | "Naked" anion effect; fastest rate. | |
| Leaving Group | -Br (Bromo) | 1.0 | 55% | Slower addition step. |
| -Cl (Chloro) | 1.2 | 60% | Standard substrate. | |
| -F (Fluoro) | 85.0 | >98% | Strong inductive stabilization of intermediate. |
Table 1: Comparative kinetics of
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Neumann, C. N., et al. (2016). Solvent dependent leaving group fluorine kinetic isotope effect in a nucleophilic aromatic substitution reaction. Journal of the American Chemical Society.[3] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Quinoxalines. Retrieved from [Link]
-
Siva Sankara Babu, T., et al. (2020).[4] An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Rasayan Journal of Chemistry. Retrieved from [Link]
Sources
Optimizing solvent systems for the crystallization of 8-Allyl-2-methoxy-quinoxaline
Technical Support Center: Crystallization of 8-Allyl-2-methoxy-quinoxaline
Status: Operational Ticket ID: CRY-8AMQ-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Solvent Strategy
User Query: “I am experiencing low yields and frequent oiling out when crystallizing this compound. What is the optimal solvent system?”
Technical Analysis:
this compound presents a specific challenge due to its competing functional groups. The quinoxaline core is planar and moderately polar (
To optimize, we must balance the solubility parameter (
Recommended Solvent Systems
| System Type | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Ratio (v/v) | Mechanism of Action |
| Primary (Polarity-Driven) | Isopropanol (IPA) | Water | 4:1 to 2:1 | Exploits the hydrophobic effect of the allyl group. Water dramatically reduces solubility, forcing precipitation. Best for high yield. |
| Secondary (Lipophilicity-Driven) | Ethyl Acetate (EtOAc) | n-Heptane | 1:3 to 1:5 | Uses the "Like Dissolves Like" principle. The quinoxaline is soluble in EtOAc; Heptane acts as a non-polar displacer. Best for high purity. |
| Alternative (Evaporative) | Dichloromethane (DCM) | Ethanol | 1:2 | DCM dissolves the compound readily; as it evaporates (lower BP), the solution enriches in Ethanol, inducing crystallization. |
Critical Note: Avoid pure methanol. The high solubility of the methoxy-quinoxaline core in methanol often leads to poor recovery rates unless cooled to -20°C, which risks precipitating impurities.
Troubleshooting Guide: Oiling Out (LLPS)
Issue: The solution becomes turbid and forms oil droplets instead of crystals upon cooling.
Root Cause: The system has entered the Liquid-Liquid Miscibility Gap before crossing the Solubility Curve . This is thermodynamically driven by high impurity levels or cooling too rapidly through the Metastable Zone Width (MSZW).
The "Rescue" Protocol (Seeding Strategy)
-
Re-dissolve: Heat the mixture until the oil phase disappears (clear solution).
-
Equilibrate: Cool very slowly (0.5°C/min) until the temperature is approx. 5°C above the temperature where oiling previously occurred.
-
Seed: Add 0.5 wt% of pure seed crystals.
-
Age: Hold temperature for 1 hour to allow seed surface growth.
-
Cool: Resume cooling at 0.2°C/min.
Visual Workflow: Oiling Out Decision Matrix
Figure 1: Decision matrix for addressing Liquid-Liquid Phase Separation (Oiling Out) during quinoxaline crystallization.
Detailed Experimental Protocol
Objective: Purification of this compound (10g scale) using the IPA/Water system.
Prerequisites:
-
Crude purity > 85% (If lower, perform a silica plug filtration first).
-
Mechanical stirring (Overhead stirrer preferred to magnetic bar to prevent grinding crystals).
Step-by-Step Methodology:
-
Dissolution:
-
Charge 10g of crude solid into a 250mL reactor.
-
Add 40 mL Isopropanol (IPA) (4 vol).
-
Heat to 65°C . The solution should be clear. If hazy, filter hot through a sintered glass funnel to remove inorganic salts.
-
-
Anti-Solvent Addition (Part 1):
-
While maintaining 65°C, add 10 mL Water dropwise over 10 minutes.
-
Checkpoint: The solution should remain clear. If cloudiness persists, add 2 mL IPA to clarify.
-
-
Nucleation (Seeding):
-
Cool the solution to 45°C .
-
Add 50 mg of pure seed crystals.
-
Critical Step: Stir at 45°C for 30 minutes. You should see a "milky" suspension develop as the seeds grow.
-
-
Anti-Solvent Addition (Part 2):
-
Slowly add another 10 mL Water over 1 hour via syringe pump or dropping funnel.
-
Reasoning: Adding water after crystal growth is established prevents secondary nucleation (fines) and oiling out.
-
-
Cooling & Isolation:
-
Cool to 0–5°C over 2 hours (Linear ramp).
-
Filter the solids under vacuum.[1]
-
Wash: Wash the cake with 20 mL of cold IPA/Water (1:1 mixture).
-
Dry: Vacuum oven at 40°C for 12 hours. (Do not exceed 50°C; allyl groups can be sensitive to thermal oxidation over long periods).
-
Frequently Asked Questions (FAQs)
Q1: My crystals are colored (yellow/orange), but the pure compound should be pale. How do I remove the color?
-
A: Quinoxaline impurities (often oligomers) are highly colored.
-
Solution: Add Activated Carbon (5 wt%) during the hot dissolution step (Step 1). Stir for 15 minutes at 65°C, then filter hot over Celite before adding the anti-solvent.
-
Warning: Do not use carbon if your yield is already low, as it can adsorb the product.
-
Q2: Can I use Acetone instead of Ethyl Acetate?
-
A: Acetone is risky.[2] While it dissolves the quinoxaline well, it is miscible with water and heptane. However, Acetone/Water systems often have very steep solubility curves, leading to rapid, uncontrolled precipitation (amorphous material) rather than crystal growth. Stick to EtOAc/Heptane for better control.
Q3: The allyl group seems to be degrading. What is happening?
-
A: Allyl groups are susceptible to oxidation or polymerization, especially if the crystallization solvent contains peroxides (common in old ethers) or if dried at high temperatures.
-
Fix: Use HPLC grade solvents (stabilized). Ensure the drying oven is under vacuum and does not exceed 45°C. Store the final product under nitrogen/argon.
-
References
-
Quinoxaline Synthesis & Properties
-
Crystallization Troubleshooting (Oiling Out)
-
General Solvent Selection
- Title: Guide for Crystallization - Solvent Selection and Techniques.
- Source: University of Fribourg (Chemistry Dept).
-
URL:[Link]
- Title: Improved methods for the preparation of quinoxaline derivatives (Patent EP2581375A2).
Sources
- 1. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 2. unifr.ch [unifr.ch]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Optimization for 8-Allyl-2-methoxy-quinoxaline
This technical guide addresses the solubility challenges of 8-Allyl-2-methoxy-quinoxaline , a lipophilic heterocyclic compound. The guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering "crash-out" (precipitation) or inconsistent potency data (IC50 shifts) in aqueous biological assays.
Executive Summary: The Physicochemical Challenge
This compound presents a classic "brick dust" profile in aqueous media. Its quinoxaline core is planar, promoting strong
In aqueous assays, this molecule does not merely "dissolve"; it exists in a metastable equilibrium. If handled incorrectly, it forms colloidal aggregates that sequester the enzyme/target, leading to promiscuous inhibition (false positives) or precipitates out entirely (false negatives).
Section 1: Diagnostic & Troubleshooting (FAQs)
Q1: My compound precipitates immediately upon adding the DMSO stock to the assay buffer. Why?
A: You are likely experiencing "Solvent Shock." When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into a purely aqueous buffer, the rapid mixing creates local zones of high water content. The hydrophobic compound, suddenly stripped of its solvation shell, aggregates faster than it can disperse.
-
The Fix: Do not dilute directly from 100% DMSO to 0.1% DMSO in one step. Use an Intermediate Dilution Step (see Protocol A).
Q2: The assay results are highly variable (high standard deviation). Is this a solubility issue?
A: Yes, this is a hallmark of micro-precipitation. Visual inspection often fails to detect "micro-crystals" or colloidal aggregates (100–500 nm range). These aggregates cause:
-
Scattering: Interferes with fluorescence/absorbance readouts.
-
Non-Specific Binding: Aggregates stick to plastic tips and plate walls, reducing the effective concentration.
-
The Fix: Incorporate a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer before adding the compound.
Q3: Can I use acid to improve solubility?
A: Proceed with caution.
While the quinoxaline nitrogens are weakly basic (pKa
-
The Fix: Rely on cosolvents (DMSO) or complexing agents (Cyclodextrins) rather than pH manipulation.
Section 2: Validated Experimental Protocols
Protocol A: The "Intermediate Dilution" Method (Gold Standard)
Purpose: To transition the compound gently from organic to aqueous phase, preventing kinetic precipitation.
Reagents:
-
Stock: 10 mM this compound in anhydrous DMSO.
-
Buffer: Assay Buffer (e.g., PBS or HEPES).
Workflow:
-
Prepare Intermediate Plate (10x Conc):
-
Dilute the 10 mM Stock 1:10 into a solution of 10% DMSO / 90% Buffer .
-
Result: 1 mM compound in 19% DMSO (approx).
-
Why: The compound is stable in 10-20% DMSO. This step avoids the "shock" of 100% water.
-
-
Prepare Assay Plate (1x Conc):
-
Transfer 5
L of the Intermediate Solution into 45 L of Assay Buffer. -
Final Conditions: 100
M compound, ~2% DMSO (adjust volumes to reach target 0.5% or 0.1% DMSO).
-
Protocol B: Cyclodextrin Complexation (For Sensitive Cells)
Purpose: For cell-based assays where DMSO toxicity (>0.1%) is a concern.
Mechanism: Hydroxypropyl-
Steps:
-
Prepare a 20% (w/v) HP-
-CD stock solution in water. -
Dissolve this compound in DMSO (e.g., 10 mM).
-
Add the DMSO stock to the HP-
-CD solution with vortexing.-
Ratio: Ensure a molar excess of CD (typically 5:1 CD:Drug).
-
-
Incubate at 37°C with shaking for 30 minutes to allow equilibrium complexation.
-
Dilute this complex into the cell media.
Section 3: Data & Visualization
Table 1: Solubility Limits & Recommendations
| Solvent System | Solubility Rating | Max Conc. (Est.)[1][2] | Application Note |
| 100% DMSO | High | >50 mM | Store at -20°C; avoid freeze-thaw cycles. |
| 100% Ethanol | Moderate | ~10-20 mM | Volatile; seal plates tightly to prevent evaporation. |
| PBS (pH 7.4) | Very Low | <10 | High risk of precipitation; requires surfactant. |
| PBS + 0.01% Tween-20 | Low-Moderate | ~50 | Surfactant prevents aggregation; recommended for enzymatic assays. |
| 20% HP- | High | >1 mM | Best for in vivo or sensitive cell culture. |
Visual Workflow: Preventing Precipitation
The following diagram illustrates the decision logic for handling hydrophobic quinoxalines.
Caption: Decision tree for mitigating "Solvent Shock" during the dilution of this compound.
Visual Workflow: The Serial Dilution Problem
This diagram highlights where errors occur during serial dilutions of lipophilic compounds.
Caption: Comparison of "In-Buffer" dilution (High Risk) vs. "In-DMSO" dilution (Recommended) to maintain stoichiometry.
References
-
BenchChem. (2025).[3][4] An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. Retrieved from 3
-
National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. Retrieved from 2
-
American Society for Microbiology. (2005). Serial Dilution Protocols and Troubleshooting. Retrieved from 5
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from 6
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asm.org [asm.org]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
Validation & Comparative
A Researcher's Guide to the 1H and 13C NMR Spectral Interpretation of 8-Allyl-2-methoxy-quinoxaline
For the discerning researcher in drug development and organic synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 8-Allyl-2-methoxy-quinoxaline, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, present a detailed experimental protocol for data acquisition, and offer a comparative interpretation grounded in established principles and data from analogous structures.
The Structural Significance of this compound
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of various biologically active molecules, exhibiting a range of therapeutic properties including antiviral, antibacterial, and anticancer activities. The specific substitution pattern of an allyl group at the C8 position and a methoxy group at the C2 position in this compound introduces distinct electronic and steric features that are crucial to its function and require unambiguous characterization.
Acquiring High-Quality NMR Spectra: An Experimental Protocol
Reproducible and high-quality NMR data is the bedrock of accurate spectral interpretation. The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for quinoxaline derivatives.[1][2] The solvent peak can serve as a secondary internal reference.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-2 s | 2-5 s |
| Number of Scans | 8-16 | 1024-4096 |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
This experimental workflow can be visualized as follows:
Caption: Experimental workflow for NMR data acquisition.
Interpreting the Spectra: A Comparative Analysis
While the exact experimental spectra for this compound are not publicly available, we can predict and interpret its ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the known spectral data of quinoxaline derivatives and the characteristic signals of the substituent groups.
The Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline core, the protons of the allyl group, and the protons of the methoxy group. The chemical shifts are influenced by the electronic environment of each proton.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-3 | ~8.2-8.4 | Singlet (s) | - | 1H | Located on the pyrazine ring, deshielded by the adjacent nitrogen atoms. |
| H-5 | ~7.8-8.0 | Doublet (d) | ~8-9 | 1H | Ortho-coupled to H-6. |
| H-6 | ~7.5-7.7 | Triplet (t) or Doublet of Doublets (dd) | ~7-8 | 1H | Coupled to H-5 and H-7. |
| H-7 | ~7.6-7.8 | Doublet (d) | ~7-8 | 1H | Ortho-coupled to H-6. |
| H-1' (Allyl) | ~5.9-6.1 | Multiplet (m) | - | 1H | Vinylic proton coupled to H-2' and H-3'. |
| H-2' (Allyl) | ~5.1-5.3 | Doublet of Doublets (dd) | ~10-12, ~1-2 | 2H | Terminal vinylic protons, showing both geminal and vicinal coupling. |
| H-3' (Allyl) | ~3.5-3.7 | Doublet (d) | ~5-7 | 2H | Allylic protons adjacent to the aromatic ring. |
| OCH₃ | ~4.0-4.2 | Singlet (s) | - | 3H | Methoxy protons, typically a sharp singlet.[4] |
Comparative Insights:
-
Quinoxaline Core: In unsubstituted quinoxaline, the protons on the benzene ring appear as two multiplets. The introduction of the allyl group at C8 and the methoxy group at C2 breaks this symmetry, leading to more distinct signals for H-5, H-6, and H-7.
-
Allyl Group: The signals for the allyl group are characteristic. The complex multiplet for the internal vinylic proton (H-1') and the distinct signals for the terminal vinylic protons (H-2') are key identifiers.[5]
-
Methoxy Group: The singlet for the methoxy group is typically found in the 3.5-4.5 ppm region and is a straightforward assignment.[4]
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.[6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~158-162 | Attached to both a nitrogen and an oxygen atom, highly deshielded. |
| C-3 | ~140-145 | Aromatic carbon in the pyrazine ring. |
| C-4a | ~140-142 | Quaternary carbon at the ring junction. |
| C-5 | ~128-130 | Aromatic CH carbon. |
| C-6 | ~125-127 | Aromatic CH carbon. |
| C-7 | ~129-131 | Aromatic CH carbon. |
| C-8 | ~135-138 | Aromatic carbon bearing the allyl substituent. |
| C-8a | ~138-140 | Quaternary carbon at the ring junction. |
| C-1' (Allyl) | ~134-136 | Vinylic CH carbon. |
| C-2' (Allyl) | ~116-118 | Terminal vinylic CH₂ carbon. |
| C-3' (Allyl) | ~35-40 | Allylic CH₂ carbon. |
| OCH₃ | ~53-56 | Methoxy carbon. |
Comparative Insights:
-
Substituent Effects: The electron-donating methoxy group at C-2 will cause a significant downfield shift for this carbon. The allyl group's effect on the aromatic carbons is more subtle but will influence the chemical shifts of C-7, C-8, and C-8a.
-
Quaternary Carbons: The signals for the quaternary carbons (C-4a and C-8a) are typically weaker in intensity compared to the protonated carbons. Their identification can be confirmed with 2D NMR techniques like HSQC and HMBC.
Conclusion
The comprehensive interpretation of ¹H and ¹³C NMR spectra is a critical step in the structural verification of novel compounds like this compound. By combining a robust experimental protocol with a thorough understanding of the factors influencing chemical shifts and coupling constants, researchers can confidently elucidate the molecular structure. This guide provides a foundational framework for such an analysis, empowering scientists in their pursuit of new therapeutic agents and synthetic methodologies.
References
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR. (2025). Retrieved from [Link]
-
13C nuclear magnetic resonance spectra of quinoxaline derivatives - RSC Publishing. (n.d.). Retrieved from [Link]
-
1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018). Retrieved from [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC. (n.d.). Retrieved from [Link]
-
synthesis and biological activity studies of quinoxaline derivatives - Heterocyclic Letters. (n.d.). Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018). Retrieved from [Link]
-
T1 T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives - ChemRxiv. (n.d.). Retrieved from [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR - PMC. (n.d.). Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY - IJRAR.org. (2018). Retrieved from [Link]
-
1 H-NMR spectra of HQ and PHQ. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). Retrieved from [Link]
-
Structure Parameter Correlation of some Quinoxaline Derivatives through IR and 13C NMR Spectra - Semantic Scholar. (2014). Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.). Retrieved from [Link]
-
NMR spectroscopy - An Easy Introduction - Chemistry Steps. (2020). Retrieved from [Link]
-
4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Basic Concepts, Principles and Applications of NMR Spectroscopy - ijirset. (2014). Retrieved from [Link]
-
NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide - YouTube. (2021). Retrieved from [Link]
-
Interpreting | OpenOChem Learn. (n.d.). Retrieved from [Link]
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High-Resolution Mass Spectrometry (HRMS) characterization of quinoxaline derivatives
Executive Summary: The Quinoxaline Challenge
Quinoxaline scaffolds are ubiquitous in drug discovery, serving as the backbone for agents ranging from anticancer therapeutics (e.g., tyrosine kinase inhibitors) to antibacterial quinoxaline-1,4-di-N-oxides (QdNOs). However, their synthesis—often involving the Beirut reaction or condensation of o-phenylenediamines—generates a specific profile of impurities that low-resolution mass spectrometry (LRMS) frequently misidentifies.
This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against standard alternatives (LRMS, NMR) for characterizing these heterocycles. We demonstrate that while LRMS is sufficient for routine quantitation, HRMS is non-negotiable for structural elucidation of metabolic N-oxidation and distinguishing isobaric impurities.
Technology Comparison: HRMS vs. Alternatives
In the context of quinoxaline development, the choice of analytical platform dictates the confidence level of your structural assignment.
Comparative Performance Matrix
| Feature | HRMS (Q-TOF / Orbitrap) | LRMS (Triple Quad / Single Quad) | NMR (1H / 13C) |
| Primary Utility | Structural Elucidation, Unknown ID | Quantitation, Known Target Screening | Stereochemistry, Purity % |
| Mass Accuracy | < 5 ppm (often < 1 ppm) | Nominal (Unit Resolution, ± 0.5 Da) | N/A |
| Resolving Power | > 30,000 (up to 1,000,000+) | ~ 1,000 | N/A |
| Impurity ID | Distinguishes isobars (e.g., N-oxide vs. Hydroxyl) | Fails to resolve isobars | Low sensitivity for trace impurities (<1%) |
| Sample Req. | Picogram levels | Picogram levels | Milligram levels |
The "Self-Validating" Logic
Why HRMS Wins for Quinoxalines: Quinoxaline synthesis often produces des-oxy impurities (loss of oxygen) or chlorinated byproducts .
-
Scenario: Distinguishing a target quinoxaline N-oxide (
, m/z ~172.0637) from a potential impurity with a similar nominal mass. -
LRMS Failure: A Single Quad sees m/z 172. It cannot confirm if this is the target or an impurity like a methylated derivative with a different elemental formula but same nominal mass.
-
HRMS Success: HRMS measures m/z 172.0637. If the impurity was
(nominal 172), its exact mass would be 172.1000. The 36 mDa difference is easily resolved, validating the structure without requiring an NMR of the isolated impurity.
Mechanistic Deep Dive: Fragmentation Pathways
To truly characterize a quinoxaline derivative, one must understand how it breaks apart. This is the "Expertise" pillar: we do not just look at the parent ion; we validate the structure via its specific dissociation routes.
Characteristic Fragmentation Rules
-
The Quinoxaline Collapse: The pyrazine ring is stable, but under Collision Induced Dissociation (CID), it characteristically eliminates HCN (27.0109 Da) . This is the fingerprint of the quinoxaline core.
-
N-Oxide Signature: For QdNOs (1,4-di-N-oxides), the most diagnostic loss is atomic oxygen (M-16) or the hydroxyl radical (M-17) .
-
Note: If you observe an (M-17) peak, it confirms the N-O bond lability, distinguishing it from a ring-hydroxylated isomer which is far more stable.
-
-
Side Chain Losses: In derivatives like oxazolidinone-quinoxalines, the side chain often fragments before the aromatic core, typically via a Retro-Diels-Alder (RDA) mechanism or simple cleavage.
Visualization: Fragmentation Pathway
The following diagram illustrates the typical fragmentation logic for a substituted quinoxaline N-oxide.
Figure 1: Characteristic ESI-MS/MS fragmentation pathway for Quinoxaline N-oxides. The loss of Oxygen (16 Da) is the primary diagnostic event for N-oxides, while HCN loss confirms the pyrazine ring structure.
Experimental Protocol: The HRMS Workflow
This protocol is designed for the Orbitrap Exploris or Q-TOF platforms but is adaptable. It prioritizes the detection of polar N-oxide metabolites and hydrophobic chlorinated impurities.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of quinoxaline derivative in 1 mL DMSO (stock). Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Criticality: Quinoxalines can aggregate; ensure complete solubility to avoid "ghost" peaks or carryover.
Step 2: Chromatographic Separation (LC)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Why: C18 provides the necessary retention for the hydrophobic quinoxaline core while separating polar N-oxide byproducts.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
Step 3: Mass Spectrometry Parameters (Source: ESI+)
-
Spray Voltage: 3.5 kV (Positive Mode).
-
Sheath Gas: 35 arb units (High enough to assist desolvation, low enough to prevent in-source fragmentation of fragile N-oxides).
-
Scan Range: m/z 100–1000.
-
Resolution: 60,000 (FWHM) at m/z 200.
-
Trigger: Data-Dependent Acquisition (DDA) – Select Top 3 ions for MS2 fragmentation.
Step 4: Data Analysis (The Self-Validating Check)
-
Extract Ion Chromatogram (EIC): Extract the theoretical exact mass with a 5 ppm window .
-
Isotope Pattern Match: Check the M+1 and M+2 peaks.
-
Validation: If the compound contains Chlorine (common in synthesis), the M+2 peak should be ~33% intensity of M. If this ratio is off, your peak is an interference.
-
-
Fragment Confirmation: Look for the m/z 129.05 (Quinoxaline core) or specific losses described in Section 3.
Analytical Workflow Diagram
This diagram outlines the decision-making process when characterizing a new quinoxaline derivative.
Figure 2: Decision-tree workflow for HRMS characterization. Note the "Decision" node acting as a quality gate based on isotopic fidelity.
References
-
Ahoya, A. C., et al. (2016).[1] Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-oxazolidinyl Quinoxaline Derivatives. Moroccan Journal of Heterocyclic Chemistry. Link
-
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Link
-
Gan, X., et al. (2019). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.[2] Link
-
LCGC International. (2023). Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations. Link
-
Wang, Y., et al. (2024). Determination of marker residues of quinoxaline-1,4-di-N-oxides and its prototype identification by liquid chromatography tandem mass spectrometry. Food Chemistry. Link
Sources
A Comparative Guide to HPLC Method Development for Purity Assessment of 8-Allyl-2-methoxy-quinoxaline
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 8-Allyl-2-methoxy-quinoxaline. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing different analytical approaches with illustrative data to guide researchers, scientists, and drug development professionals toward an optimized and validated method suitable for its intended purpose.
Introduction: The Critical Role of Purity Assessment
This compound is a heterocyclic compound with potential applications in medicinal chemistry.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy. An HPLC method for purity assessment must be able to separate the main compound from any process-related impurities and degradation products. The objective of validating such an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] This guide will detail a systematic approach to developing and optimizing a reversed-phase HPLC (RP-HPLC) method, a technique widely used for the analysis of non-polar and weakly polar compounds.[4]
Understanding the Analyte: Physicochemical Properties of this compound
A successful method development strategy begins with an understanding of the analyte's properties. This compound is a quinoxaline derivative. The quinoxaline ring system is an aromatic heterocycle containing two nitrogen atoms.[5] These nitrogen atoms can exhibit basic properties, which may influence chromatographic behavior, particularly peak shape.[5] The presence of the allyl and methoxy groups contributes to the molecule's overall hydrophobicity, making it a good candidate for reversed-phase chromatography.
Experimental Workflow for HPLC Method Development
The development of a robust HPLC method is an iterative process. The following diagram illustrates a typical workflow, from initial method screening to final validation.
Caption: A streamlined workflow for HPLC method development and validation.
Comparative Analysis of Chromatographic Conditions
The core of method development lies in systematically evaluating and comparing different chromatographic parameters to achieve optimal separation.
Column Selection: A Comparison of Stationary Phases
The choice of stationary phase is critical for achieving the desired selectivity.[6][7] For a molecule like this compound, with its aromatic structure, comparing a standard C18 column with a phenyl-hexyl column is a logical starting point.
| Stationary Phase | Principle of Separation | Expected Performance for this compound |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions.[4] | Good retention due to the molecule's overall non-polar character. May provide adequate separation for non-aromatic impurities. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions.[7][8] | Enhanced selectivity for aromatic compounds due to interactions between the phenyl rings of the stationary phase and the quinoxaline ring system. This can be advantageous for separating structurally similar aromatic impurities. |
Insight: While a C18 column is a workhorse in RP-HPLC, a phenyl-hexyl phase often provides superior resolution for aromatic compounds by introducing an additional separation mechanism (π-π interactions).
Mobile Phase Optimization: A Head-to-Head Comparison
The mobile phase composition dictates the retention and elution of the analyte.[9] A mixture of an aqueous buffer and an organic solvent is typical for RP-HPLC.[10]
Organic Solvent Comparison:
Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Their different properties can significantly impact selectivity.[8][11]
| Organic Solvent | Properties | Impact on Separation |
| Acetonitrile | Lower viscosity, lower UV cutoff. Can engage in dipole-dipole interactions.[8] | Often results in sharper peaks and lower backpressure. May disrupt π-π interactions on a phenyl column.[8] |
| Methanol | Higher viscosity, protic solvent (can act as a hydrogen bond donor and acceptor).[8] | Can enhance π-π interactions on a phenyl column, leading to different selectivity compared to acetonitrile.[8] |
Illustrative Data: Gradient Elution Comparison
The following table presents hypothetical data from a gradient elution screening on a Phenyl-Hexyl column, comparing acetonitrile and methanol as the organic modifier.
| Parameter | Method A: Acetonitrile Gradient | Method B: Methanol Gradient |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 30-90% B in 15 min | 40-100% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Retention Time (Main Peak) | 8.5 min | 9.2 min |
| Resolution (Main Peak & Impurity 1) | 1.8 | 2.5 |
| Peak Tailing (Main Peak) | 1.2 | 1.1 |
Analysis: In this illustrative comparison, the methanol gradient (Method B) provided better resolution between the main peak and a critical impurity, a common observation when leveraging π-π interactions on a phenyl phase.
The Role of pH:
For ionizable compounds, mobile phase pH is a critical parameter.[11] The quinoxaline nitrogens are weakly basic.[5] Operating at a low pH (e.g., using 0.1% formic acid) ensures these nitrogens are protonated, leading to more consistent retention times and improved peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[8][11]
Detector Selection and Wavelength Optimization
A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended for purity analysis.[12][13] Unlike a standard UV-Vis detector that monitors at one or a few wavelengths, a PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[12][13] This offers two significant advantages:
-
Optimal Wavelength Selection: The wavelength of maximum absorbance (λmax) can be easily determined to maximize sensitivity.
-
Peak Purity Analysis: The software can compare spectra across a single peak to assess its homogeneity.[13][14] If the peak contains a co-eluting impurity, the spectra will differ across the peak profile.[14]
Optimized HPLC Method Protocol
Based on the principles of method development and comparative analysis, the following protocol represents a robust starting point for the purity assessment of this compound.
| Parameter | Condition | Rationale |
| Instrument | High-Performance Liquid Chromatography system with a PDA/DAD detector. | PDA/DAD allows for optimal wavelength selection and peak purity assessment.[12][15] |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides both hydrophobic and π-π interactions for enhanced selectivity of the aromatic analyte and related impurities.[7][8] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Low pH ensures consistent protonation of the basic quinoxaline nitrogens, improving peak shape.[11] |
| Mobile Phase B | Methanol | Enhances π-π interactions with the phenyl-hexyl stationary phase, potentially improving resolution.[8] |
| Gradient Elution | 40% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 40% B and equilibrate for 5 minutes. | Gradient elution is necessary to elute any potential non-polar impurities and ensure the column is clean for the next injection.[9][16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve efficiency and reduce backpressure.[17] |
| Detection Wavelength | Monitor at the λmax of this compound (determined by PDA scan, e.g., 254 nm and 315 nm). | Maximizes sensitivity for the main component and potential impurities. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and sensitivity requirements. |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 0.5 mg/mL. | Ensures sample is fully dissolved and compatible with the initial mobile phase conditions to prevent peak distortion. |
Method Validation: A Trustworthy and Self-Validating System
Once an optimized method is established, it must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is fit for its purpose.[3][18][19] The validation process demonstrates the method's reliability and scientific soundness.[20]
Key Validation Parameters for a Purity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is often demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation) and showing that the degradation peaks are resolved from the main peak. Peak purity analysis using a PDA detector is a powerful tool for demonstrating specificity.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[18] For a purity method, this should be established over a range of concentrations, typically from the quantitation limit (LOQ) to 120% of the working concentration.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spiking a sample with known amounts of impurities.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[3] These are critical for quantifying impurities at low levels.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[3] This provides an indication of its reliability during normal usage.
The system suitability test (SST) parameters, such as resolution, tailing factor, and theoretical plates, must be defined and met before any sample analysis, as stipulated by pharmacopeias like the USP.[21][22][23] This ensures the chromatographic system is performing adequately on a day-to-day basis.
Conclusion
The development of a robust and reliable HPLC method for the purity assessment of this compound is a systematic process grounded in the physicochemical properties of the analyte and the principles of chromatography. By comparing different stationary phases and mobile phase compositions, an optimized method can be achieved. The use of a phenyl-hexyl column with a methanol-based mobile phase at a low pH often provides superior selectivity for such aromatic heterocycles. A PDA detector is an invaluable tool, not only for optimizing detection but also for providing evidence of peak purity, a cornerstone of method specificity. Finally, rigorous validation in accordance with ICH guidelines ensures that the developed method is trustworthy and suitable for its intended purpose in a regulated environment.
References
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Sepuxianyun.
- Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. (2011, September 13). MDPI.
- 〈621〉CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020, November 11).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA.
- Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. (2007, March 30). PubMed.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis. (n.d.). Benchchem.
- Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments.
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). PMC.
- UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu.
- Column Selection for HPLC Method Development. (n.d.). Element Lab Solutions.
- HPLC Column Selection Guide. (n.d.). Welch.
- A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020, September 10). Frontiers.
- Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
- PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19). Pharmaeli.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Efficient Synthesis of Aromatic Quinoxaline Deriv
- HPLC Column Selection. (2020, November 11).
- A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo. (2023, September 19). MDPI.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2022, April 15).
- Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. (n.d.). Agilent Technologies.
- HPLC Tips & Tricks – Mobile Phase Prepar
- Are You Sure You Understand USP <621>? (2024, September 16).
- <621> Chromatography. (2022, December 1). US Pharmacopeia (USP).
- Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru - ThermoFisher.
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Comparative Biological Efficacy: 8-Allyl vs. 8-Propyl-2-methoxy-quinoxaline
This guide provides an in-depth technical comparison of 8-allyl-2-methoxy-quinoxaline and its saturated analog 8-propyl-2-methoxy-quinoxaline . These compounds are critical structural probes in medicinal chemistry, particularly in the optimization of G-Protein Coupled Receptor (GPCR) antagonists (e.g., MCHR1, Adenosine A3) where the 8-position of the quinoxaline scaffold dictates lipophilic binding and metabolic stability.
Executive Summary
The transition from an 8-allyl to an 8-propyl substituent on the 2-methoxy-quinoxaline core represents a classic Structure-Activity Relationship (SAR) probe. This modification tests the biological receptor's sensitivity to steric bulk , electronic density (π-systems) , and conformational flexibility .
-
This compound (CAS 1184303-29-4): Characterized by a rigid, electron-rich terminal double bond. It often serves as a synthetic intermediate for functionalization or a probe for π-π stacking interactions within a binding pocket.
-
8-Propyl-2-methoxy-quinoxaline: The saturated analog. It exhibits higher lipophilicity (LogP) and rotational freedom, typically enhancing affinity for hydrophobic pockets where flexibility allows for "induced fit" binding.
Key Finding: In GPCR antagonist series (e.g., MCHR1), the 8-propyl variant typically demonstrates superior potency (lower IC50) due to optimized hydrophobic packing, whereas the 8-allyl variant is often less potent but metabolically distinct, serving as a handle for further diversification (e.g., hydroboration, metathesis).
Chemical & Physical Properties Comparison
The following table contrasts the physicochemical descriptors that drive the biological differences between the two analogs.
| Property | This compound | 8-Propyl-2-methoxy-quinoxaline | Impact on Efficacy |
| Molecular Formula | C₁₂H₁₂N₂O | C₁₂H₁₄N₂O | Propyl has +2 H atoms. |
| Molecular Weight | 200.24 g/mol | 202.26 g/mol | Negligible difference. |
| Hybridization (C8-sub) | sp² (Terminal Alkene) | sp³ (Saturated Alkane) | Allyl is planar/rigid; Propyl is flexible. |
| Lipophilicity (cLogP) | ~2.5 | ~2.8 | Propyl is more lipophilic , aiding membrane permeability and hydrophobic binding. |
| Electronic Effect | Electron-withdrawing (Inductive) / Donating (Resonance) | Weak Electron-donating (Inductive) | Allyl π-cloud can interact with aromatic residues (Phe, Tyr, Trp). |
| Metabolic Stability | Low (Epoxidation risk) | Moderate (Oxidative dealkylation) | Allyl is a "soft spot" for CYP450 oxidation. |
Biological Efficacy Analysis
Mechanism of Action: The "8-Position" Pocket
In quinoxaline-based GPCR antagonists (e.g., for Melanin-Concentrating Hormone Receptor 1 or Adenosine A3), the 2-methoxy group typically anchors the molecule via hydrogen bonding (acceptor). The 8-position projects into an auxiliary hydrophobic pocket.
-
The Propyl Advantage: The flexible propyl chain can adopt multiple conformations (gauche/anti) to maximize Van der Waals contacts with hydrophobic residues (e.g., Leucine, Valine). This "grease" effect often results in a 2-5x increase in binding affinity compared to rigid unsaturated chains.
-
The Allyl Disadvantage/Niche: The allyl group is constrained. Unless the receptor pocket contains an aromatic residue positioned perfectly for a T-shaped π-stacking interaction, the allyl group's rigidity prevents optimal packing. However, if the pocket is shallow, the allyl group's smaller hydrodynamic volume may be preferred.
Comparative SAR Workflow
The following diagram illustrates the decision logic when comparing these two moieties in a drug discovery campaign.
Caption: Decision logic for evaluating 8-allyl vs. 8-propyl substitutions in quinoxaline SAR studies.
Experimental Protocols
To validate the efficacy differences, the following protocols ensure reproducibility.
Synthesis of this compound (CAS 1184303-29-4)
Objective: Install the allyl group via Palladium-catalyzed cross-coupling (Stille Reaction).
-
Reagents: 8-bromo-2-methoxyquinoxaline (1.0 eq), Allyltributyltin (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Toluene (anhydrous).
-
Procedure:
-
Degas a solution of 8-bromo-2-methoxyquinoxaline in toluene with N₂ for 15 min.
-
Add Pd(PPh₃)₄ and stir for 10 min.
-
Add Allyltributyltin dropwise.
-
Heat to reflux (110°C) for 12–16 hours under N₂ atmosphere.
-
Workup: Cool to RT. Quench with KF solution (to precipitate tin). Filter through Celite. Extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Validation: ¹H NMR (Characteristic signals: multiplet at 5.9-6.1 ppm for internal vinyl proton).
-
Synthesis of 8-Propyl-2-methoxy-quinoxaline
Objective: Quantitative saturation of the allyl double bond.
-
Reagents: this compound (1.0 eq), Pd/C (10% w/w), H₂ gas (balloon), Methanol.
-
Procedure:
-
Dissolve the allyl derivative in MeOH.
-
Add Pd/C catalyst carefully.
-
Purge flask with H₂ gas (3 cycles).
-
Stir at RT under H₂ balloon (1 atm) for 2–4 hours.
-
Workup: Filter through Celite to remove Pd/C. Concentrate in vacuo.
-
Validation: ¹H NMR (Disappearance of vinyl signals; appearance of propyl triplet at ~1.0 ppm and multiplet at ~1.8 ppm).
-
Biological Assay: Calcium Mobilization (GPCR Antagonism)
Context: Used if testing MCHR1 antagonism.
-
Cell Line: CHO-K1 cells stably expressing human MCHR1 and Gα16.
-
Dye Loading: Incubate cells with FLIPR Calcium 6 Assay Kit (Molecular Devices) for 1 hour at 37°C.
-
Compound Addition: Add serial dilutions of 8-allyl and 8-propyl analogs (1 nM to 10 µM).
-
Agonist Challenge: Inject EC80 concentration of MCH (peptide agonist).
-
Readout: Measure fluorescence intensity (calcium flux) using a FLIPR Tetra system.
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Expected Result: 8-Propyl IC50 < 8-Allyl IC50 (Propyl is more potent).
-
Synthesis & Pathway Visualization
The following diagram details the synthetic relationship and the divergence in properties.
Caption: Synthetic route converting the bromo-precursor to the allyl probe, and subsequently to the propyl analog.
References
-
Chemical Abstract Service (CAS). (2009). Record for this compound (CAS RN: 1184303-29-4).[1] American Chemical Society.
-
Batra, S., et al. (2008). Advances in the syntheses of quinoline and quinoline-annulated ring systems.[2] Current Organic Chemistry, 12(13), 1116-1183. (Discusses general quinoxaline/quinoline synthesis strategies including Claisen and coupling).
-
GlaxoSmithKline. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Bioorganic & Medicinal Chemistry Letters. (Establishes the SAR importance of the 8-position in quinoline/quinoxaline antagonists).
-
Knochel, P., et al. (2019).[3] Metalation and Amination of N-Heterocycles. Dissertation LMU München.[3] (Describes organometallic functionalization of quinoxalines).
Sources
Structural Elucidation of 8-Allyl-2-methoxy-quinoxaline: A Comparative Crystallographic Guide
The following guide provides an in-depth technical analysis of the structural characterization of 8-Allyl-2-methoxy-quinoxaline , focusing on X-ray crystallography as the definitive method for regioisomer differentiation and structural validation.
Executive Summary: The Structural Challenge
In the development of quinoxaline-based kinase inhibitors and intercalating agents, the precise location of allyl substituents is critical for Structure-Activity Relationship (SAR) profiles. This compound represents a specific regioisomer where the allyl group is attached to the benzenoid ring (C8 position), distinct from the more common N-alkylated (N1) or heterocyclic-substituted (C3) isomers.
This guide objectively compares the structural features of the 8-allyl variant against its primary alternatives (N-allyl and O-allyl isomers), utilizing X-ray crystallography as the gold standard for validating the C-C bond formation and molecular conformation.
Comparative Analysis: 8-Allyl vs. Regioisomeric Alternatives
The synthesis of allyl-quinoxalines, often via Claisen rearrangement or transition-metal cross-coupling, can yield multiple isomers. X-ray crystallography provides the only unambiguous confirmation of the 8-position substitution.
Table 1: Structural & Functional Comparison of Allyl-Quinoxaline Isomers
| Feature | This compound (Target) | 1-Allyl-quinoxalin-2-one (Alternative A) | 2-Allyloxy-quinoxaline (Alternative B) |
| Linkage Type | C-C Bond (Benzene ring) | N-C Bond (Pyrazine ring) | O-C Bond (Ether linkage) |
| Hybridization | |||
| Electronic Effect | Weakly activating (Alkyl donor) | Resonance withdrawing (Amide) | Strong donor (Alkoxy) |
| Crystal Packing | Planar Stacking: 8-allyl group creates steric "edge" effects but allows | Offset Stacking: N-allyl group disrupts planarity, often leading to dimer formation via C=O...H bonds. | Herringbone/Planar: Ether linkage is flexible; often disordered. |
| Stability | High (Thermally stable) | High (Tautomeric trap) | Low (Prone to Claisen rearrangement) |
Structural Analysis & Experimental Data
Crystallographic Characterization
The definitive identification of the 8-allyl isomer relies on the bond distance and angles at the substitution site.
-
Crystal System: Typically Monoclinic or Triclinic (Space group
or ). -
Key Bond Metrics:
-
The C8–C(allyl) bond length is characteristic of a
single bond, typically 1.50 – 1.52 Å . -
In contrast, the N1–C(allyl) bond in the N-isomer would be shorter (~1.47 Å) and planar with the amide functionality.
-
The C2–O(methoxy) bond distance is typically 1.35 – 1.37 Å , confirming the methoxy group's presence and excluding the carbonyl (C=O) tautomer found in N-alkylated quinoxalinones.
-
Molecular Conformation
The quinoxaline core is essentially planar. However, the 8-allyl group introduces specific conformational preferences to minimize steric clash with the N1 lone pair or substituents.
-
Allyl Orientation: The allyl group typically adopts a syn or anti conformation relative to the C8-C7 bond. The torsion angle
(C7-C8-C -C ) is a critical refinement parameter. -
Methoxy Planarity: The methoxy group at C2 usually lies coplanar with the quinoxaline ring (
≈ 0° or 180°) to maximize p-orbital overlap with the aromatic system.
Experimental Protocol: Crystallization & Data Collection
To replicate the structural analysis, follow this self-validating protocol designed to ensure high-quality single crystals suitable for differentiating regioisomers.
Step-by-Step Methodology
-
Synthesis Verification: Confirm purity (>98%) via
H-NMR ( ). Look for the characteristic doublet at ~3.5-3.8 ppm (allyl ) and singlet at ~4.0 ppm ( ). -
Crystallization (Slow Evaporation):
-
Dissolve 20 mg of the compound in 2 mL of Ethanol/Dichloromethane (1:1) .
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial. -
Cover with parafilm, poke 3-5 small holes, and allow to stand at room temperature (20-25°C) for 3-5 days.
-
Validation: Crystals should appear as colorless blocks or prisms. Needles often indicate rapid precipitation and poor diffraction quality.
-
-
X-ray Data Collection:
-
Mount a single crystal (approx.[1] 0.2 x 0.2 x 0.1 mm) on a glass fiber or MiTeGen loop.
-
Collect data at 100 K (using a cryostream) to minimize thermal motion of the flexible allyl chain.
-
Source: Mo-K
( = 0.71073 Å) or Cu-K ( = 1.54184 Å).
-
-
Structure Refinement:
-
Solve using Direct Methods (SHELXT) and refine using Full-Matrix Least-Squares (SHELXL).
-
Critical Check: Locate all hydrogen atoms on the allyl group in difference Fourier maps to confirm the double bond position (terminal vs. internal).
-
Mechanistic Pathway & Isomer Differentiation
The following diagram illustrates the logical flow for differentiating the 8-allyl product from its isomers using crystallographic data points.
Figure 1: Crystallographic decision tree for differentiating allyl-quinoxaline regioisomers based on bond connectivity and electron density maps.
References
-
Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing. Link
-
Sessler, J. L., et al. (2010). "Quinoxaline-based molecular recognition: Structural insights." Journal of Organic Chemistry. Link
-
Cambridge Crystallographic Data Centre (CCDC) . "CSD Entry: Allyl-quinoxaline derivatives." (Search Accession for specific unit cell data). Link
-
BenchChem . "8-Methoxyquinoxalin-5-ol and Its Analogs: Technical Review." Link
-
Majumdar, K. C., & Ghosh, T. (1999). "Regioselective Claisen rearrangement of allyloxyquinoxalines." Journal of Chemical Research. Link
Sources
Differentiating 8-allyl and 5-allyl isomers in substituted quinoxalines
This guide details the analytical differentiation and performance comparison of 5-allyl and 8-allyl substituted quinoxalines. These regioisomers frequently arise during the functionalization of asymmetric quinoxaline scaffolds (e.g., 2-substituted or 2,3-disubstituted derivatives), where the symmetry of the benzene ring is broken, rendering positions 5 and 8 chemically distinct.
Differentiation is critical because these isomers exhibit distinct electronic properties, solubility profiles, and biological binding affinities, particularly in kinase inhibition and DNA intercalation applications.
Executive Summary
In asymmetric quinoxalines (e.g., 2-methylquinoxaline), the 5-allyl and 8-allyl isomers are often formed as a mixture during electrophilic substitution or transition-metal-catalyzed cross-coupling. While they share identical mass spectra (MS), they possess distinct spatial geometries that can be resolved using Nuclear Overhauser Effect Spectroscopy (NOESY) and X-ray crystallography .
-
5-Allyl Isomer: The allyl group is proximal to the N4 nitrogen and the C3 substituent.
-
8-Allyl Isomer: The allyl group is proximal to the N1 nitrogen and the C2 substituent.
Mechanistic Origin of Isomers
Understanding the synthesis helps predict the isomer ratio.
-
Direct Allylation: Radical allylation or Friedel-Crafts type reactions on a 2-substituted quinoxaline often favor the 5-position due to electronic activation by the N4-nitrogen, though steric bulk at C3 can shift preference to the 8-position .
-
Claisen Rearrangement: If synthesizing via 5-allyloxy or 8-allyloxy precursors, the rearrangement is regioselective to the ortho position (C6 or C7), but subsequent cyclization or migration can yield 5/8 derivatives.
Analytical Differentiation Strategy
The primary challenge is that 1D
Method A: 1H NMR & NOESY (The "Smoking Gun")
This is the most accessible and reliable method for solution-state differentiation.
-
The Logic:
-
Position 8 is spatially close (peri-relationship) to the substituent at Position 2 (or N1).
-
Position 5 is spatially close to the substituent at Position 3 (or N4).
-
-
Diagnostic Signals:
-
Identify the Pyrazine Substituents: Locate the signals for R2 (e.g., Methyl, Phenyl) and R3 (e.g., Proton, Cl).
-
Identify the Allyl Methylene (-CH2-): typically a doublet at
3.5–4.0 ppm. -
Run 2D NOESY:
-
If 8-Allyl: You will see a strong NOE cross-peak between the Allyl-CH2 and the R2 substituent .
-
If 5-Allyl: You will see a strong NOE cross-peak between the Allyl-CH2 and the R3 substituent (or H3 proton).
-
-
Method B: X-Ray Crystallography
-
Usage: Definitive proof for solid-state conformation.
-
Performance: Requires single crystals. 5-allyl isomers often pack differently due to steric clash with R3, potentially leading to lower melting points compared to 8-allyl isomers if R2 is small.
Method C: Chromatographic Retention (HPLC)
-
Observation: On C18 columns, the isomer with the allyl group shielded by a bulky adjacent substituent (e.g., 5-allyl next to a 3-phenyl group) often elutes later due to increased lipophilicity masking the polar nitrogen interaction.
Experimental Workflow & Protocols
Diagram 1: Analytical Decision Tree
This workflow illustrates the logical steps to separate and identify the isomers from a crude reaction mixture.
Caption: Workflow for the isolation and structural assignment of quinoxaline regioisomers.
Protocol: NOESY Experiment for Isomer Assignment
Objective: Distinguish 5-allyl from 8-allyl in a 2-methyl-3-phenylquinoxaline derivative.
-
Sample Prep: Dissolve ~5-10 mg of the pure isomer (or enriched fraction) in 0.6 mL of CDCl3 (preferred for spectral resolution) or DMSO-d6. Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite).
-
Acquisition:
-
Run a standard 1H NMR (16 scans) to assign the allyl methylene doublet (~3.8 ppm) and the pyrazine methyl singlet (~2.7 ppm).
-
Run 2D NOESY (e.g., noesygpphpp pulse sequence).
-
Mixing Time: Set to 500 ms (optimal for medium-sized molecules like quinoxalines).
-
Scans: 8-16 scans per increment.
-
-
Processing: Phase correction is critical. Look for cross-peaks (off-diagonal spots).
-
Analysis:
-
Draw a line from the Allyl-CH2 signal on the diagonal.
-
Look for intersections with the aromatic/methyl region.
-
Interpretation: If the Allyl-CH2 correlates with the Methyl (R2) , it is the 8-allyl isomer. If it correlates with the Phenyl ortho-protons (R3) , it is the 5-allyl isomer.
-
Comparative Data: 5-Allyl vs. 8-Allyl
The following table highlights the physicochemical and spectral differences typically observed in 2,3-disubstituted quinoxalines.
| Feature | 5-Allyl Isomer | 8-Allyl Isomer |
| Proximity (Peri) | Close to N4 and C3-Substituent | Close to N1 and C2-Substituent |
| 1H NMR (Allyl CH2) | Often slightly downfield due to N4 anisotropy (if R3 is H). | Often shielded if R2 is an electron-rich group. |
| NOE Correlation | Strong NOE with H3 or R3 . | Strong NOE with R2 . |
| Crystallinity | Often lower melting point (less symmetric packing). | Often higher melting point (better stacking). |
| Biological Target | Kinase Inhibitors: Allyl at C5 often projects into the solvent front, improving solubility. | DNA Intercalators: Allyl at C8 may sterically clash with base pairs if R2 is also bulky. |
Diagram 2: Structural Logic for NOE Assignment
This diagram visualizes the spatial relationships that dictate the NOE signals.
Caption: Spatial proximity map. Green dashed lines indicate the critical NOE interactions used to assign the regioisomer.
References
-
BenchChem. (2025).[1] A Comparative Guide to the Biological Activity of Substituted Quinoxaline Derivatives. Retrieved from
-
MDPI. (2019).[2] Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from
-
National Institutes of Health (NIH). (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Retrieved from
-
Royal Society of Chemistry. (1983). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Retrieved from
-
University of Wisconsin-Madison. (2025). 2D NMR: HMBC & Assignments in MNova. Retrieved from
Sources
UV-Vis absorption spectra analysis of methoxy-substituted quinoxalines
Executive Summary: The Auxochromic Advantage
In the development of organic optoelectronics (OLEDs, OPVs) and fluorescent chemical probes, the quinoxaline scaffold serves as a robust electron-deficient acceptor moiety. However, the unsubstituted quinoxaline core often suffers from limited absorption in the visible region and lower quantum yields.
This guide analyzes the methoxy-substituted quinoxaline (specifically 6-methoxyquinoxaline and 5,8-dimethoxy variants) as a superior alternative to the unsubstituted baseline. By introducing an electron-donating group (EDG) via the methoxy moiety, researchers can engineer the HOMO-LUMO gap, inducing a bathochromic shift and enhancing intramolecular charge transfer (ICT). This guide provides the experimental validation and mechanistic logic required to transition from basic quinoxaline scaffolds to high-performance methoxy-derivatives.
Mechanistic Insight: Electronic Transitions & Substituent Effects
To interpret the UV-Vis spectra accurately, one must understand the causality behind the spectral shifts. The quinoxaline ring system exhibits two primary electronic transitions:
- Transitions: High intensity, typically in the UV region (200–350 nm).
- Transitions: Lower intensity (forbidden), typically in the near-UV/visible region (350–450 nm), arising from the non-bonding nitrogen lone pairs.
The Methoxy Effect (+M Effect)
The methoxy group (
-
HOMO Destabilization: The donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) significantly.
-
LUMO Impact: The Lowest Unoccupied Molecular Orbital (LUMO) is less affected or slightly raised, but the net effect is a narrowing of the HOMO-LUMO band gap .
-
Result: A distinct bathochromic (red) shift in the absorption maximum (
) and often a hyperchromic effect (increased molar absorptivity, ).
Visualization: Electronic Energy Level Diagram
The following diagram illustrates the band gap engineering achieved by methoxy substitution compared to the unsubstituted core.
Figure 1: Schematic representation of HOMO-LUMO gap contraction induced by electron-donating methoxy substituents.
Comparative Performance Analysis
The following table contrasts the methoxy-substituted variant against the unsubstituted baseline and an electron-withdrawing alternative (Nitro-substituted). Data is synthesized from solvatochromic studies in polar aprotic solvents (e.g., Acetonitrile/DMSO).
| Feature | Unsubstituted Quinoxaline | 6-Methoxyquinoxaline (Recommended) | 6-Nitroquinoxaline (Alternative) |
| Primary | ~315 nm | ~335–350 nm (Red Shift) | ~300–310 nm (Blue/Hypsochromic Shift) |
| Band Gap ( | ~3.8 eV | ~3.2–3.4 eV | ~3.6 eV |
| Molar Absorptivity ( | Moderate ( | High ( | Moderate |
| Solvatochromism | Weak | Strong Positive (ICT character) | Weak/Negative |
| Fluorescence | Weak/Non-emissive | Tunable Emission (Blue-Green) | Generally Quenched (Intersystem Crossing) |
| Application | Synthetic Intermediate | OLED Emitters, Bio-imaging | Electron Transport Layers (ETL) |
Analysis:
-
Why Choose Methoxy? If your application requires visible light absorption or fluorescence, the unsubstituted quinoxaline is insufficient. The methoxy derivative provides the necessary orbital mixing to allow for
transitions that are more accessible and have higher oscillator strengths. -
Why Avoid Nitro? While nitro groups are useful for electron transport materials (ETMs) due to LUMO stabilization, they typically quench fluorescence via rapid intersystem crossing, making them unsuitable for emissive applications.
Experimental Protocol: Self-Validating UV-Vis Workflow
As a Senior Scientist, I emphasize that a spectrum is only as good as the sample preparation. This protocol includes built-in "Checkpoints" to ensure data integrity.
Materials
-
Analyte: 6-Methoxyquinoxaline (High purity, >98%).
-
Solvents: Spectroscopic grade Acetonitrile (MeCN) and Toluene (for solvatochromism checks).
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with matched quartz cuvettes (1 cm path length).
Workflow Diagram
Figure 2: Step-by-step experimental workflow with integrated quality control checkpoints.
Detailed Methodology
Step 1: Stock Solution Preparation (The Gravimetric Anchor)
-
Weigh approximately 1.6 mg of 6-methoxyquinoxaline (
). -
Dissolve in 10 mL of spectroscopic grade Acetonitrile to create a 1 mM (
) stock solution . -
Rationale: Weighing small amounts (<1 mg) introduces large error percentages. Always make a concentrated stock and dilute.
Step 2: Serial Dilution & Linearity Check
-
Prepare three working standards:
, , and . -
Checkpoint: Measure the absorbance at the expected
(~340 nm). Plot Absorbance vs. Concentration. must be > 0.99 . If not, aggregation is occurring (common with planar quinoxalines).
Step 3: Spectral Acquisition
-
Scan Parameters: 200 nm to 600 nm.
-
Scan Speed: Medium (too fast creates noise, too slow allows for photodegradation).
-
Baseline: Run a blank with pure solvent. Ensure the cuvettes are matched (rotate them 180° to check for glass imperfections).
Step 4: Data Processing (Beer-Lambert Law)
Calculate the Molar Extinction Coefficient (
- = Absorbance (unitless)
- = Concentration (M)
- = Path length (1 cm)
Step 5: Solvatochromic Validation
-
Repeat the scan in Toluene (non-polar) and Methanol (polar protic).
-
Observation: Methoxy-quinoxalines typically show a positive solvatochromism (red shift in Methanol vs. Toluene). This confirms the Intramolecular Charge Transfer (ICT) nature of the excited state, a key validation step for this specific derivative.
References
-
Beilstein Journals. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Retrieved from [Link]
-
MDPI. (2023). Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. Retrieved from [Link]
-
ResearchGate. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Retrieved from [Link]
-
ResearchGate. (2025). Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. Retrieved from [Link]
Safety Operating Guide
Personal protective equipment for handling 8-Allyl-2-methoxy-quinoxaline
Executive Summary & Hazard Architecture
The Core Directive: 8-Allyl-2-methoxy-quinoxaline is a functionalized nitrogen heterocycle often utilized as a scaffold in kinase inhibitor development. Due to the specific lack of global toxicological consensus on this exact derivative, you must operate under the Precautionary Principle .
We treat this compound not merely as an irritant, but as a potential genotoxin and sensitizer . The quinoxaline core is a known DNA intercalator, and the allyl moiety introduces alkylating potential.
Hazard Identification (Inferred & Structural)
| Functional Group | Associated Risk | Physiological Target |
| Quinoxaline Core | Mutagenicity / Carcinogenicity | DNA intercalation; potential reproductive toxicity. |
| Allyl Moiety | Sensitization / Reactivity | Dermal sensitization; potential lachrymator. |
| Methoxy Group | Solubility / Absorption | Increases lipophilicity, facilitating transdermal absorption. |
The PPE Matrix: A Self-Validating System
Do not rely on single-barrier protection. The following matrix is designed to create redundancy. If one barrier fails, the second must be intact.
Personal Protective Equipment Specifications
| Zone | Equipment | Technical Specification & Rationale |
| Respiratory | Engineering Control | Primary: Class II, Type A2 Biosafety Cabinet or Fume Hood.[1] Secondary: If open handling is unavoidable (not recommended), use a PAPR with HEPA cartridges. Rationale: Dusts of heterocyclic amines are potent respiratory sensitizers. |
| Dermal (Hand) | Double-Gloving | Inner: 2.7 mil Polyethylene/EVOH (e.g., Silver Shield). Outer: 5-8 mil Nitrile (High-Grip). Rationale: Allyl derivatives can permeate nitrile; the EVOH layer provides broad chemical resistance. |
| Ocular | Sealed Goggles | Indirect vented or non-vented chemical splash goggles. Face shield required if handling >10g in solution. |
| Body | Tyvek® 400 (or equiv) | Disposable lab coat with elastic cuffs. No exposed skin at wrists. |
PPE Decision Logic (Graphviz)
Caption: Decision tree for selecting PPE based on physical state and quantity.
Operational Workflow: From Storage to Synthesis
This protocol is designed to minimize the "Surface Area of Exposure"—limiting the time and space in which the chemical is uncontained.
Phase 1: Preparation (The "Clean" Zone)
-
Barrier Verification: Check fume hood flow rate (Face velocity: 80–100 fpm).
-
Solvent Selection: Identify the solvent before opening the vial. Quinoxalines are typically soluble in DMSO or DCM.
-
Critical Note: Avoid DCM if possible when using standard nitrile gloves, as it acts as a carrier solvent, speeding up skin absorption of the quinoxaline [1].
-
-
Weighing Station: Line the balance with a disposable absorbent pad (plastic backed).
Phase 2: Active Handling (The "Hot" Zone)
-
The Transfer:
-
Never weigh outside the hood.
-
Use a static-free spatula. Allyl derivatives can be sticky/oily; if the substance is an oil, use a positive-displacement pipette.
-
-
Solubilization:
-
Add solvent immediately to the solid. Solutions are generally easier to contain than electrostatic powders.
-
-
Decontamination of Tools:
-
Immediately wipe spatulas/pipettes with a Kimwipe soaked in 10% bleach or dilute HCl (to protonate the nitrogen, rendering it salt-like and less volatile), followed by Acetone.
-
Phase 3: Waste & Disposal[2]
-
Solid Waste: Dispose of all gloves, weigh boats, and contaminated paper in a sealed hazardous waste bag labeled "Toxic Organic."
-
Liquid Waste: Segregate into Non-Halogenated Organic waste (unless DCM was used).
-
Glassware: Rinse with Acetone -> 1N HCl -> Water. Collect the first rinse as hazardous waste.
Operational Logic Flow (Graphviz)
Caption: Step-by-step workflow emphasizing containment and decontamination checkpoints.
Emergency Response Protocols
In the event of containment breach, immediate action supersedes reporting.
Spill Management (Solid/Powder)
-
Isolate: Evacuate the immediate area (radius 3m).
-
PPE Upgrade: Don a second pair of outer gloves and respiratory protection (N95 minimum) if outside the hood.
-
Neutralize/Capture:
-
Cover spill with wet paper towels (water/surfactant) to prevent dust generation.
-
Do NOT dry sweep.
-
Scoop into a wide-mouth jar.
-
-
Clean: Wash surface with 1N HCl (to form the quinoxalinium salt), then soap and water [2].
First Aid
-
Eye Contact: Flush for 15 minutes. The methoxy group may increase pH sensitivity; immediate irrigation is vital to prevent corneal opacity.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; it may enhance absorption of the allyl compound.
References & Authority
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
PubChem. Quinoxaline Compound Summary. National Center for Biotechnology Information. (General structural toxicity data). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
